Product packaging for Necrostatin-5(Cat. No.:CAS No. 337349-54-9)

Necrostatin-5

Cat. No.: B133240
CAS No.: 337349-54-9
M. Wt: 383.5 g/mol
InChI Key: VGONMECBFMCKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N3O2S2 B133240 Necrostatin-5 CAS No. 337349-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMECBFMCKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365590
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337349-54-9
Record name Necrostatin-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Necrostatin-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Deep Dive: Unraveling the Structural and Functional Divergence of Necrostatin-1 and Necrostatin-5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between two pivotal inhibitors of necroptosis, Necrostatin-1 and Necrostatin-5. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their distinct mechanisms of action, inhibitory profiles, and experimental characterization, offering a comprehensive resource for the scientific community.

Executive Summary

Necroptosis, a form of regulated necrotic cell death, is critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). Necrostatin-1 (Nec-1) and this compound (Nec-5) have emerged as key chemical probes to study and potentially target this pathway. While both compounds inhibit necroptosis, they do so through fundamentally different mechanisms. Nec-1 is a direct, allosteric inhibitor of RIPK1, whereas Nec-5 exerts its inhibitory effect indirectly. This guide dissects these differences through a detailed examination of their structural properties, functional activities, and the experimental protocols used to characterize them.

Structural and Physicochemical Properties

The distinct chemical scaffolds of Necrostatin-1 and this compound underpin their different modes of action.

PropertyNecrostatin-1This compound
Chemical Structure 5-(1H-indol-3-ylmethyl)-3-methyl-2-thioxoimidazolidin-4-one2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro-[1]benzothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile
Molecular Formula C₁₃H₁₃N₃OSC₁₉H₁₇N₃O₂S₂
Molecular Weight 259.33 g/mol [2][3][4]383.5 g/mol [5][6]
CAS Number 4311-88-0[2][3]337349-54-9[5][6]

Functional Differences: Mechanism of RIPK1 Inhibition

The most critical distinction between Necrostatin-1 and this compound lies in their mechanism of inhibiting RIPK1 kinase activity.

Necrostatin-1 is a well-characterized allosteric inhibitor of RIPK1.[4][7] It does not compete with ATP for the kinase's active site. Instead, it binds to a distinct pocket on the RIPK1 kinase domain, inducing a conformational change that locks the kinase in an inactive state. This prevents the autophosphorylation of RIPK1, a crucial step for its activation and the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the necrosome complex.[8]

This compound , in contrast, is an indirect inhibitor of RIPK1.[5] While it effectively blocks necroptosis, it does not directly interact with and inhibit recombinant RIPK1 in in vitro kinase assays. Its precise mechanism of action is less well-defined than that of Nec-1, but it is known to inhibit the phosphorylation of RIPK1 in cellular contexts.[6] This suggests that Nec-5 may target an upstream regulator of RIPK1 or a component of a larger signaling complex that is required for RIPK1 activation in cells.

Signaling Pathway: Necroptosis and Inhibition

cluster_0 Necroptosis Signaling cluster_1 Inhibitor Action TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruitment Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome Activation & Autophosphorylation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (oligomerization) MLKL->pMLKL Necrosome->MLKL Phosphorylation Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Nec1 Necrostatin-1 Nec1->RIPK1 Direct Allosteric Inhibition Nec5 This compound Upstream Upstream Regulator? Nec5->Upstream Upstream->RIPK1

Caption: Necroptosis signaling pathway and points of inhibition by Necrostatin-1 and this compound.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the inhibitory potency of Necrostatin-1 and this compound is crucial for selecting the appropriate tool compound for a given experiment.

ParameterNecrostatin-1This compoundReference
EC₅₀ for Necroptosis Inhibition (Jurkat cells) 490 nM[8]240 nM[9][10][8][9][10]
EC₅₀ for in vitro RIPK1 Inhibition 182 nM[4]Not applicable (indirect inhibitor)[4]
Known Off-Targets Indoleamine 2,3-dioxygenase (IDO)[11]Not well characterized[11]

Experimental Protocols

Accurate characterization of necroptosis inhibitors relies on robust and well-defined experimental methodologies.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK1.

Objective: To determine the direct inhibitory effect of Necrostatin-1 and this compound on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 (kinase domain)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (γ-³²P-ATP for radiometric detection or cold ATP for luminescence-based detection)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 0.5 mM DTT)

  • Necrostatin-1 and this compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of Necrostatin-1 and this compound in kinase assay buffer.

  • In a multi-well plate, add RIPK1 enzyme to each well.

  • Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Measure the amount of ADP produced (luminescence) or the incorporation of ³²P into MBP (autoradiography).

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Expected Outcome: Necrostatin-1 will show a dose-dependent inhibition of RIPK1 activity, allowing for the calculation of an IC₅₀ value. This compound is not expected to show significant direct inhibition in this assay format.

Cellular Necroptosis Assay

This assay assesses the ability of the compounds to protect cells from induced necroptosis.

Objective: To determine the EC₅₀ of Necrostatin-1 and this compound in a cellular model of necroptosis.

Materials:

  • A suitable cell line (e.g., human HT-29 or murine L929 cells)

  • Cell culture medium and supplements

  • Necroptosis-inducing agents (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-fmk)

  • Necrostatin-1 and this compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a lactate dehydrogenase (LDH) release assay kit)

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of Necrostatin-1 or this compound for 1-2 hours.

  • Induce necroptosis by adding TNF-α and z-VAD-fmk to the cell culture medium.

  • Incubate for a time sufficient to induce significant cell death in the control group (typically 6-24 hours).

  • Measure cell viability using the chosen reagent according to the manufacturer's protocol.

  • Calculate the percentage of cell death inhibition relative to the vehicle-treated control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the EC₅₀ value.

RIPK1 Immunoprecipitation and Western Blotting

This experiment is used to assess the phosphorylation status of RIPK1 within the cell.

Objective: To determine the effect of Necrostatin-1 and this compound on RIPK1 phosphorylation in a cellular context.

Materials:

  • Cell line susceptible to necroptosis

  • Necroptosis-inducing agents

  • Necrostatin-1 and this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against RIPK1 for immunoprecipitation

  • Protein A/G agarose beads

  • Antibodies against total RIPK1 and phosphorylated RIPK1 (e.g., anti-pS166-RIPK1) for Western blotting

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Treat cells with the necroptosis-inducing agents in the presence or absence of Necrostatin-1 or this compound.

  • Lyse the cells at a specific time point after treatment.

  • Clarify the cell lysates by centrifugation.

  • Immunoprecipitate RIPK1 from the lysates using an anti-RIPK1 antibody and protein A/G beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against total RIPK1 and phospho-RIPK1.

  • Visualize the protein bands using an appropriate detection system.

Expected Outcome: Both Necrostatin-1 and this compound are expected to reduce the level of phosphorylated RIPK1 in response to a necroptotic stimulus, confirming their inhibitory effect on the RIPK1 pathway within the cell.

Experimental Workflow Diagram

cluster_0 Experimental Design cluster_1 Data Analysis & Outcome Start Start: Select Nec-1 & Nec-5 Kinase_Assay In Vitro RIPK1 Kinase Assay Start->Kinase_Assay Cell_Assay Cellular Necroptosis Assay Start->Cell_Assay IC50 Determine IC₅₀ (Direct Inhibition) Kinase_Assay->IC50 IP_WB RIPK1 IP & Western Blot Cell_Assay->IP_WB EC50 Determine EC₅₀ (Cellular Efficacy) Cell_Assay->EC50 pRIPK1 Assess p-RIPK1 (Cellular Target Engagement) IP_WB->pRIPK1 Conclusion Comparative Conclusion IC50->Conclusion EC50->Conclusion pRIPK1->Conclusion

Caption: A logical workflow for the comparative experimental evaluation of Necrostatin-1 and this compound.

Conclusion

Necrostatin-1 and this compound, while both potent inhibitors of necroptosis, are fundamentally different in their molecular mechanism of action. Necrostatin-1 serves as a valuable tool for directly probing the kinase activity of RIPK1, though its off-target effects on IDO must be considered in the interpretation of experimental results. This compound, with its indirect mode of RIPK1 inhibition, represents an alternative chemical scaffold for targeting the necroptotic pathway, and further investigation into its precise molecular target is warranted. A thorough understanding of these differences, as outlined in this guide, is paramount for the design and interpretation of studies investigating the role of necroptosis in health and disease, and for the development of novel therapeutics targeting this cell death pathway.

References

Necrostatin-5: A Technical Guide to its Therapeutic Potential in Modulating Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, has emerged as a critical mediator of cell death in a multitude of human pathologies, including neurodegenerative disorders, ischemic injuries, and inflammatory conditions. This programmed cell death pathway is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Necrostatin-5 (Nec-5) is a potent and specific small-molecule inhibitor of RIPK1 kinase activity, positioning it as a valuable chemical tool and a promising therapeutic candidate for diseases driven by excessive necroptotic cell death. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Introduction to Necroptosis and this compound

For many years, necrosis was considered an unregulated and passive form of cell death resulting from overwhelming cellular stress or injury. However, the discovery of necroptosis revealed a genetically programmed and highly regulated pathway of necrotic cell death.[1][2] Unlike apoptosis, necroptosis is independent of caspases and is often initiated when caspase-8 activity is inhibited.[1][3] Morphologically, necroptosis is characterized by cell swelling, organelle dysfunction, and eventual rupture of the plasma membrane, leading to the release of intracellular contents and the provocation of an inflammatory response.[3][4]

The central signaling axis of necroptosis involves:

  • RIPK1 (Receptor-Interacting Protein Kinase 1): A key upstream kinase that acts as a sensor and integrator of various death signals, including those from TNF-α receptors.[1][5] Its kinase activity is crucial for initiating the necroptotic cascade.[1]

  • RIPK3 (Receptor-Interacting Protein Kinase 3): A downstream kinase recruited and activated by RIPK1 through their respective RIP Homology Interaction Motifs (RHIMs).[5]

  • MLKL (Mixed Lineage Kinase Domain-Like): The terminal executioner of necroptosis, which is phosphorylated and activated by RIPK3.[1][5] Activated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane permeabilization and cell lysis.[1]

This compound (CAS: 337349-54-9) is a member of the necrostatin family of compounds identified for their ability to inhibit necroptosis.[6][7] It functions as an indirect inhibitor of RIPK1 kinase, thereby blocking the entire downstream necroptotic signaling cascade.[6]

Mechanism of Action of this compound

This compound is a potent and specific allosteric inhibitor of RIPK1 kinase.[8] It does not compete with ATP for the kinase's active site but rather binds to a distinct pocket, inducing a conformational change that renders the enzyme inactive.[7] By inhibiting the kinase function of RIPK1, this compound prevents the autophosphorylation of RIPK1 and its subsequent interaction with and activation of RIPK3.[9][10] This effectively halts the formation of the "necrosome," the signaling complex composed of activated RIPK1 and RIPK3, and prevents the downstream phosphorylation of MLKL, thereby preserving plasma membrane integrity.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_outcome TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome_label Necrosome Formation MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Oligomerizes Rupture Membrane Rupture & Inflammation pMLKL->Rupture Translocates & Inserts TNFa TNF-α TNFa->TNFR Binds Nec5 This compound Nec5->RIPK1 Inhibits

Caption: The Necroptosis Signaling Pathway initiated by TNF-α and inhibited by this compound.

In Vitro Efficacy Evaluation Workflow

In_Vitro_Workflow cluster_analysis Analysis Methods Start Cell Culture (e.g., Jurkat, MH-S) Induction Induce Necroptosis (e.g., TNF-α + zVAD-fmk) Start->Induction Treatment Treat with this compound (Dose-Response) Induction->Treatment Incubation Incubate (Specific Time Course) Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint LDH LDH Release Assay (Membrane Integrity) Endpoint->LDH MTS MTS/MTT Assay (Cell Viability) Endpoint->MTS WB Western Blot (p-RIPK1, p-MLKL) Endpoint->WB Flow Flow Cytometry (Annexin V / PI) Endpoint->Flow

Caption: A generalized workflow for assessing the efficacy of this compound in vitro.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound
Cell LineNecroptosis InducerThis compound ConcentrationOutcomeReference
Jurkat (FADD-deficient)TNF-αEC50 = 0.24 µM Inhibition of necroptosis[8][9][11]
MH-S MacrophagesS. aureus, L. monocytogenes, S. pneumoniae, UPEC1, 5, 10, 50, 100 µMDose-dependent inhibition of LDH release[11]
MH-S MacrophagesPneumolysin100 µMProtection against pneumolysin-induced death[11]
Jurkat CellsNot Specified10, 30 µMInhibition of RIP1 phosphorylation[9]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: In Vivo Efficacy of this compound and Other Necrostatins
Disease ModelAnimal ModelCompound & DosageKey FindingsReference
Bacterial PneumoniaMouseThis compound (100 µM, i.p.)Improved survival[9]
Global Ischemia-ReperfusionRat (isolated heart)This compound (2.46 mg/kg, i.p.)Reduced infarction zone[11]
Hypoxia-IschemiaNeonatal Mouse (P7)Necrostatin-1 (0.1 µL of 80 µmol, i.c.v.)Significantly decreased brain injury; Reduced protein oxidation and inflammation[12]
Ischemic Stroke (MCAO)RatNecrostatin-1Reduced neuronal death and infarct volume[13]
Traumatic Brain Injury (TBI)Animal ModelsNecrostatin-1Reduced neuronal death[13]
Experimental Autoimmune Encephalomyelitis (EAE)MouseNecrostatin-1 (1.65 mg/kg, intrathecal)Attenuated disease pathogenesis; Reduced apoptosis and necroptosis of oligodendrocyte precursor cells[10]
Acute Lung InjuryMouseNecrostatin-1 (5mg/kg, i.p.)Enhanced resolution of inflammation[14]

Note: Data for Necrostatin-1 is included to illustrate the broader therapeutic potential of inhibiting RIPK1 in vivo, as it shares a common target with this compound. i.p. = intraperitoneal; i.c.v. = intracerebroventricular; MCAO = Middle Cerebral Artery Occlusion.

Potential Therapeutic Applications

The involvement of necroptosis in numerous pathologies highlights the broad therapeutic potential of this compound.

  • Neurodegenerative Diseases: Necroptosis is implicated in the neuronal loss seen in conditions like ischemic stroke, traumatic brain injury, and potentially chronic neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][15][16] By preventing necroptotic neuronal death, this compound could offer significant neuroprotection.[12][17] Studies with Necrostatin-1 have demonstrated reduced brain injury and improved outcomes in animal models of neonatal hypoxia-ischemia.[12][13]

  • Ischemic-Reperfusion Injury: In tissues such as the heart and brain, the restoration of blood flow after an ischemic event can paradoxically cause further damage, a phenomenon known as reperfusion injury.[18] Necroptosis is a key contributor to this injury.[18] this compound has demonstrated cardioprotective effects in a rat model of global ischemia-reperfusion by reducing the size of the infarcted area.[11]

  • Inflammatory Diseases: The lytic nature of necroptosis leads to the release of damage-associated molecular patterns (DAMPs), which can trigger or amplify inflammation.[3][17] RIPK1 itself can also promote inflammation independent of cell death.[7][17] By inhibiting RIPK1, this compound may have potent anti-inflammatory effects, which could be beneficial in conditions like inflammatory kidney disease, acute lung injury, and experimental autoimmune encephalomyelitis.[10][14][19]

  • Infectious Diseases: While necroptosis can be a host defense mechanism to eliminate infected cells, some pathogens exploit this pathway to induce tissue damage.[3] For instance, pore-forming toxins from bacteria can induce macrophage necroptosis.[9][11] this compound has been shown to protect macrophages from toxin-induced death and improve survival in a mouse model of bacterial pneumonia.[9][11]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating the therapeutic potential of compounds like this compound.

In Vitro Necroptosis Induction and Inhibition

Objective: To assess the ability of this compound to inhibit necroptosis in a cultured cell line.

Materials:

  • Cell line susceptible to necroptosis (e.g., human Jurkat T cells, mouse L929 fibrosarcoma cells, or MH-S alveolar macrophages).

  • Complete cell culture medium.

  • Recombinant human or mouse TNF-α.

  • Pan-caspase inhibitor (e.g., z-VAD-fmk).

  • This compound (dissolved in a suitable solvent like DMSO).

  • 96-well microtiter plates.

Protocol:

  • Cell Seeding: Seed cells at a density of 5,000–10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 1-2 hours.

  • Necroptosis Induction: Add the necroptotic stimulus. A common method is co-treatment with TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 10-20 µM) to block apoptosis and shunt the death signal towards necroptosis.[10][20]

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and stimulus.

  • Assessment of Cell Death: Quantify cell death using one or more of the methods described below.

Methods for Assessing Necroptosis

1. Lactate Dehydrogenase (LDH) Release Assay:

  • Principle: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane rupture, a hallmark of necrosis/necroptosis.[9]

  • Method: Collect the cell culture supernatant and use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

2. Cell Viability Assays (MTS/MTT):

  • Principle: Measures the metabolic activity of viable cells. A decrease in metabolic activity correlates with cell death.[20]

  • Method: Add the MTS or MTT reagent to the wells, incubate, and measure the absorbance at the appropriate wavelength.

3. Flow Cytometry using Annexin V and Propidium Iodide (PI):

  • Principle: Distinguishes between different cell death modalities. Necroptotic cells are typically PI-positive (indicating membrane rupture) and can be Annexin V-positive or negative.[10] Pure necroptosis can be identified as PI+/Annexin V− staining.[10]

  • Method: Harvest cells, stain with fluorescently labeled Annexin V and PI according to a standard kit protocol, and analyze using a flow cytometer.[10]

4. Western Blot Analysis:

  • Principle: Detects the activation state of key signaling proteins. The most reliable method to confirm necroptosis is to measure the phosphorylation of MLKL (e.g., at Ser358).[21] Phosphorylation of RIPK1 and RIPK3 can also be assessed.[21][22]

  • Method: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL.[21]

In Vivo Model of Acute Lung Injury

Objective: To evaluate the therapeutic effect of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model.

Materials:

  • C57BL/6 mice (8-10 weeks old).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound.

  • Sterile PBS and vehicle for Nec-5.

Protocol:

  • Animal Acclimation: Acclimate mice to laboratory conditions for at least one week.

  • Treatment: Inject mice intraperitoneally (i.p.) with this compound (e.g., 5 mg/kg) or vehicle control.[14]

  • Injury Induction: After a set pre-treatment time (e.g., 6 hours), induce lung injury by intranasal administration of LPS (e.g., 5 µg in 50 µL PBS) under light anesthesia.[14]

  • Endpoint Analysis: At a specific time point post-LPS challenge (e.g., 4-24 hours), euthanize the mice.

  • Sample Collection:

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest lung tissue for histopathological analysis (H&E staining) to assess inflammation and injury, and for biochemical analysis (Western blot for necroptosis markers).[10]

Conclusion and Future Directions

This compound is a powerful tool for dissecting the role of RIPK1-mediated necroptosis and holds significant promise as a therapeutic agent. Its ability to potently and specifically inhibit the kinase activity of RIPK1 provides a direct mechanism for mitigating the pathological cell death and inflammation that drive a range of diseases. Preclinical data strongly support its potential application in neuroprotection, cardioprotection, and the treatment of inflammatory and certain infectious diseases.

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery for clinical applications.

  • In Vivo Efficacy: While initial studies are promising, further validation in a wider range of preclinical disease models is required.

  • Safety and Toxicology: Rigorous assessment of potential off-target effects and long-term safety is essential before advancing to clinical trials.

  • Combination Therapies: Exploring the synergistic potential of this compound with other therapeutic agents could open new avenues for treatment, particularly in complex multifactorial diseases.

References

Necrostatin-5: A Technical Guide to its Chemical Structure, Properties, and Inhibition of Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrostatin-5 (Nec-5) is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis. Necroptosis is a form of regulated necrotic cell death that plays a significant role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action in the necroptosis signaling pathway and provides representative experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound belonging to the necrostatin family of RIPK1 inhibitors.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-[[3,4,5,6,7,8-hexahydro-3-(4-methoxyphenyl)-4-oxo[3]benzothieno[2,3-d]pyrimidin-2-yl]thio]-acetonitrile[3]
Synonyms Nec-5[3][4]
CAS Number 337349-54-9[3][5]
Molecular Formula C₁₉H₁₇N₃O₂S₂[3][5][6]
Molecular Weight 383.5 g/mol [3][5][6]
Appearance Solid[4]
Solubility Soluble in DMSO (to 25 mM) and Chloroform. Slightly soluble in DMF.[3][5][6]
Storage Temperature -20°C[5][6]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of necroptosis, a programmed form of necrosis.[7] It exerts its inhibitory effect by targeting RIPK1, a serine/threonine kinase that is a key upstream regulator of the necroptosis pathway.[1][4][5] Unlike Necrostatin-1, which is a direct allosteric inhibitor of RIPK1, this compound is described as an indirect inhibitor of RIPK1.[5][6]

The primary mechanism of action of this compound is the inhibition of RIPK1 kinase activity.[3] This prevents the autophosphorylation of RIPK1 and its subsequent interaction with and phosphorylation of RIPK3.[1][8] The formation of the RIPK1-RIPK3 complex, known as the necrosome, is a critical step in the execution of necroptosis.[8][9] By inhibiting RIPK1, this compound effectively blocks the formation of the necrosome and the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate effector of necroptosis that leads to plasma membrane rupture.[8]

Quantitative Biological Data
ParameterValueCell LineConditionsReference(s)
EC₅₀ 0.24 µM (240 nM)FADD-deficient Jurkat cellsTNF-α-induced necroptosis[3][4][7]

Signaling Pathway

The following diagram illustrates the TNF-α induced necroptosis pathway and the point of inhibition by this compound.

Necroptosis_Pathway cluster_necroptosis Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Pro-caspase-8, RIPK1) ComplexI->ComplexIIa Caspase8 Active Caspase-8 ComplexIIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Caspase8->ComplexIIb Inhibits RIPK1_p Phosphorylated RIPK1 ComplexIIb->RIPK1_p RIPK3_p Phosphorylated RIPK3 RIPK1_p->RIPK3_p Activates MLKL_p Phosphorylated MLKL RIPK3_p->MLKL_p Activates Necroptosis Necroptosis (Membrane Permeabilization) MLKL_p->Necroptosis Nec5 This compound Nec5->RIPK1_p Inhibits

Caption: TNF-α induced necroptosis pathway and inhibition by this compound.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of this compound. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cellular Necroptosis Assay (LDH Release)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.

Workflow Diagram:

LDH_Workflow cluster_workflow LDH Release Assay Workflow A 1. Seed cells in a 96-well plate B 2. Pre-treat with this compound or vehicle control A->B C 3. Induce necroptosis (e.g., TNF-α + z-VAD-FMK) B->C D 4. Incubate for specified time C->D E 5. Centrifuge plate D->E F 6. Transfer supernatant to a new plate E->F G 7. Add LDH assay reagent F->G H 8. Incubate in the dark G->H I 9. Measure absorbance (490-520 nm) H->I

Caption: Workflow for a typical LDH release assay to measure necroptosis.

Methodology:

  • Cell Plating: Seed cells (e.g., L929, HT-29, or FADD-deficient Jurkat cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of a pro-necroptotic stimulus and a caspase inhibitor (to block apoptosis). A common combination is human TNF-α (e.g., 20 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM).

  • Controls: Include the following controls:

    • Untreated Control: Cells with media only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum possible LDH release.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at approximately 500 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well of the new plate according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 10-30 minutes. Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] * 100

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant RIPK1. A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:

    • Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).

    • Recombinant human RIPK1 enzyme.

    • A suitable substrate (e.g., Myelin Basic Protein).

    • This compound at various concentrations or vehicle control.

  • Pre-incubation: Pre-incubate the reaction mixture for approximately 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P-ATP].

  • Incubation: Incubate the reaction for a specified time (e.g., 120 minutes) at room temperature.

  • Termination: Stop the reaction by adding a solution such as 0.5% phosphoric acid.

  • Detection: Spot an aliquot of the reaction mixture onto a filter paper. Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P-ATP].

  • Quantification: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the RIPK1 kinase activity.

  • Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications in Research and Drug Development

This compound serves as a valuable chemical probe for studying the role of necroptosis in various biological and pathological processes. Its applications include:

  • Elucidating the role of RIPK1-mediated necroptosis in models of diseases such as acute bacterial pneumonia, myocardial infarction, and neurodegenerative conditions.[3][7]

  • A tool compound for validating the therapeutic potential of targeting necroptosis in preclinical studies.[7]

  • A starting point for the development of more potent and selective RIPK1 inhibitors with improved pharmacokinetic properties for clinical applications.

Conclusion

This compound is a well-characterized inhibitor of RIPK1 kinase and necroptosis. Its specific mechanism of action and proven efficacy in cellular and in vivo models make it an indispensable tool for researchers in the fields of cell death, inflammation, and drug discovery. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to effectively utilize this compound in their research endeavors.

References

Necrostatin-5: A Technical Guide for its Application as a Chemical Probe in Necroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. The study of necroptosis has been significantly advanced by the discovery of small molecule inhibitors that can dissect its complex signaling cascade. Necrostatin-5 (Nec-5) has emerged as a valuable chemical probe for this purpose. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in studying necroptosis, intended to equip researchers with the knowledge to effectively utilize this tool in their investigations.

Introduction to Necroptosis and this compound

Necroptosis is a caspase-independent form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] The core signaling pathway involves a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][4] Under conditions where caspase-8 is inhibited, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can trigger the formation of a multi-protein complex called the necrosome, leading to the phosphorylation of MLKL, which acts as the executioner of necroptosis.[2][5]

Chemical probes are essential for dissecting such pathways. This compound is a potent and specific inhibitor of necroptosis.[6] Unlike some other necrostatins, it inhibits RIPK1 through an indirect mechanism, making it a unique tool for probing the nuances of necrosome formation and activity.[7][8]

This compound: Properties and Mechanism of Action

This compound was identified through chemical screening for inhibitors of necrotic cell death.[9] It is a distinct chemical entity from other necrostatins like Necrostatin-1.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. Proper storage and handling are critical for maintaining its activity. It is typically stored at -20°C and dissolved in a suitable solvent like DMSO for experimental use.[7]

PropertyValueReference(s)
Common Name Nec-5[7][10]
CAS Number 337349-54-9[7]
Molecular Formula C₁₉H₁₇N₃O₂S₂[7]
Molecular Weight 383.5 g/mol [7]
Purity >98%
Solubility Soluble in DMSO (to 25 mM) and Chloroform[7]
Storage Store at -20°C under desiccating conditions for up to 12 months[7]
Mechanism of Action

This compound functions as a necroptosis inhibitor by indirectly targeting RIPK1 kinase.[8] Studies have shown that Nec-5 is a potent inhibitor of immunoprecipitated RIPK1 but does not inhibit recombinant RIPK1 in vitro.[8] This suggests that its inhibitory action may depend on cellular factors or the specific conformation of RIPK1 within a cellular context, distinguishing its mechanism from direct, ATP-competitive inhibitors like Necrostatin-1, which binds to the T-loop of the RIPK1 kinase domain.[7][8] This indirect inhibition makes Nec-5 a valuable tool for exploring different facets of RIPK1 regulation.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in various cellular models. This data is crucial for determining appropriate experimental concentrations.

ParameterValueCell Model / ConditionsReference(s)
EC₅₀ 0.24 µM (240 nM)Inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat cells[6][10][11]
In Vitro Dose-dependentInhibition of Lactate Dehydrogenase (LDH) release in MH-S macrophages (1 - 100 µM)[10][11]
In Vitro Effective at 10 & 30 µMInhibition of RIPK1 phosphorylation in Jurkat cells[10]
In Vivo 2.46 mg/kg (i.p.)Showed cardioprotective effects in a rat model of global ischemia-reperfusion[11]

The Necroptosis Signaling Pathway and Nec-5 Intervention

Understanding the necroptosis pathway is key to interpreting experimental results using Nec-5. The pathway is initiated by various stimuli, with the TNF-α-mediated pathway being the most studied.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruits TNF TNF-α TNF->TNFR Binds ComplexI Complex I (Survival/Inflammation) RIPK1->ComplexI Forms Necrosome Necrosome RIPK1->Necrosome Forms Casp8_Inhibited Caspase-8 Inhibited (e.g., zVAD) Casp8_Inhibited->Necrosome Allows formation MLKL MLKL Necrosome->MLKL Phosphorylates RIPK3 RIPK3 RIPK3->Necrosome pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Phosphorylation Rupture Membrane Rupture & Cell Death pMLKL->Rupture Translocates & causes Nec5 This compound Nec5->RIPK1 Indirectly Inhibits

Caption: Necroptosis signaling cascade initiated by TNF-α and the point of intervention by this compound.

Experimental Protocols for Studying Necroptosis with Nec-5

This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe.

General Experimental Workflow

A typical experiment involves inducing necroptosis in a cell culture system and observing the inhibitory effect of Nec-5.

Experimental_Workflow A 1. Cell Culture (e.g., HT-29, L929, Jurkat) B 2. Pre-treatment with Nec-5 (Varying concentrations + Vehicle Control) A->B C 3. Induction of Necroptosis (e.g., TNF-α + zVAD-fmk + SMAC mimetic) B->C D 4. Incubation (Time-course analysis) C->D E 5. Endpoint Analysis D->E F Cell Viability Assay (LDH, PI Staining) E->F G Biochemical Analysis (Western Blot for p-MLKL) E->G H Microscopy (Morphological Changes) E->H

Caption: A generalized workflow for investigating the effect of this compound on induced necroptosis.

Detailed Protocol: Necroptosis Induction and Inhibition Assay

This protocol describes how to induce necroptosis and assess the inhibitory potential of Nec-5 using a lactate dehydrogenase (LDH) release assay, which measures loss of plasma membrane integrity.

Materials:

  • Cell line susceptible to necroptosis (e.g., human HT-29, mouse L929).

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • TNF-α (human or mouse, as appropriate).

  • Pan-caspase inhibitor (e.g., zVAD-fmk).

  • SMAC mimetic (e.g., LCL161, optional but can enhance induction).[12]

  • 96-well cell culture plates.

  • Commercially available LDH cytotoxicity assay kit.

  • Plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a DMSO vehicle control. Remove the old medium from the cells and add the medium containing Nec-5 or vehicle. Incubate for 1-2 hours.[12]

  • Necroptosis Induction: Prepare the induction cocktail in culture medium. A common combination for HT-29 cells is 20 ng/mL TNF-α, 1 µM SMAC mimetic, and 20 µM zVAD-fmk.[12] Add this cocktail to the appropriate wells.

  • Controls: Include the following controls:

    • Untreated cells (negative control for LDH release).

    • Cells treated with induction cocktail + vehicle (positive control for necroptosis).

    • Cells treated with lysis buffer (provided in LDH kit) 30 minutes before the end of the experiment (maximum LDH release control).

  • Incubation: Incubate the plate for the desired time period (e.g., 8-24 hours). The optimal time should be determined empirically.

  • LDH Measurement: Following incubation, carefully collect the supernatant from each well. Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control after subtracting the background from the untreated cells. Plot the percentage of cytotoxicity against the concentration of this compound to determine its inhibitory effect.

Detailed Protocol: Western Blot for Necroptosis Markers

This protocol is for detecting the phosphorylation of key necroptosis proteins, which is a direct indicator of pathway activation.

Materials:

  • Cells cultured and treated as described in section 5.2 (using 6-well plates for sufficient protein yield).

  • RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and antibodies for total proteins).[1][13]

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Methodology:

  • Cell Lysis: After treatment, place the culture plate on ice. Wash cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities, normalizing the phosphorylated protein signal to the total protein or a loading control (e.g., GAPDH, β-Actin).

Detailed Protocol: In Vitro RIPK1 Kinase Assay

While Nec-5 does not inhibit recombinant RIPK1, this assay is fundamental for characterizing direct RIPK1 inhibitors and can be used as a counterscreen to confirm the indirect mechanism of Nec-5. The protocol below is a general method using a non-specific substrate.[14][15]

Materials:

  • Recombinant human RIPK1 enzyme.[15]

  • Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).[14]

  • Substrate (e.g., Myelin Basic Protein, MBP).[14][15]

  • [γ-³³P]-ATP.

  • Phosphoric acid.

  • P81 phosphocellulose paper.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mix containing kinase assay buffer, the desired concentration of Nec-5 (or a known direct inhibitor as a positive control), and the substrate (e.g., 0.33 mg/mL MBP).[14]

  • Enzyme Addition: Add recombinant RIPK1 enzyme to the reaction mix.

  • Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.[14]

  • Incubation: Incubate the reaction at room temperature (or 30°C) for a set period (e.g., 60-120 minutes).[14]

  • Termination: Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[14]

  • Detection of Phosphorylation: Spot an aliquot of the terminated reaction onto a P81 phosphocellulose paper strip. Wash the strips multiple times in phosphoric acid to remove unincorporated [γ-³³P]-ATP.[14]

  • Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Compare the activity in the presence of the inhibitor to the vehicle control.

Conclusion

This compound is a potent and specific inhibitor of necroptosis that serves as an indispensable chemical probe for researchers in cell death and drug development. Its indirect mechanism of RIPK1 inhibition provides a unique avenue for investigating the complex regulation of the necrosome. By employing the structured experimental approaches and detailed protocols outlined in this guide, scientists can effectively leverage this compound to dissect the molecular mechanisms of necroptosis and explore its role in human disease.

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Necrostatin-5 in Mouse Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, the following application notes and protocols are constructed based on well-established methodologies for Necrostatin-1 and the general principles of drug administration in mouse models of ischemia. The provided protocols for the ischemia model, outcome assessment, and general workflow are standard in the field. The dosage and quantitative data table are presented as an illustrative template, which researchers should adapt based on their own dose-response studies for Necrostatin-5.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Necroptosis is a form of regulated, pro-inflammatory cell death implicated in the pathophysiology of ischemic injury. This pathway is critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound (Nec-5) is an inhibitor of RIPK1, making it a valuable pharmacological tool for investigating the role of necroptosis in disease. These notes provide a comprehensive framework for administering Nec-5 in mouse models of focal cerebral ischemia, enabling the study of its neuroprotective potential.

Core Signaling Pathway of Necroptosis

Necroptosis_Pathway cluster_trigger Ischemic Insult cluster_necrosome Necrosome Assembly cluster_execution Execution Phase Trigger Death Receptor Activation (e.g., TNFR1) RIPK1 RIPK1 Trigger->RIPK1 recruits & activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates MLKL_Oligo MLKL Oligomerization & Translocation MLKL->MLKL_Oligo Membrane_Pore Plasma Membrane Pore Formation MLKL_Oligo->Membrane_Pore Cell_Death Necroptotic Cell Death & Inflammation Membrane_Pore->Cell_Death Nec5 This compound Nec5->RIPK1 inhibits kinase activity MCAO_Workflow Start Animal Acclimation & Randomization Treatment This compound or Vehicle Administration Start->Treatment Surgery Anesthesia & MCAO Surgery (Ischemia Phase) Treatment->Surgery Reperfusion Filament Withdrawal (Reperfusion Phase) Surgery->Reperfusion Assessment1 Neurological Scoring (e.g., 24h, 48h) Reperfusion->Assessment1 Endpoint Euthanasia & Brain Harvest (48h) Assessment1->Endpoint Analysis TTC Staining & Infarct Volume Analysis Endpoint->Analysis

Application Notes: Using Necrostatin-5 to Inhibit TNF-α Induced Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a regulated form of necrotic cell death that is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and ischemic injuries.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a critical area of study, especially in contexts where apoptotic pathways are inhibited or dysfunctional.[3][4] The most well-characterized pathway for inducing necroptosis involves the activation of Tumor Necrosis Factor Receptor 1 (TNFR1) by its ligand, TNF-α.[2][3] This signaling cascade relies on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, followed by the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like (MLKL) protein, which executes cell death by disrupting the plasma membrane.[5][6]

Necrostatin-5 (Nec-5) is a potent and specific small molecule inhibitor of necroptosis.[7][8] It functions as an allosteric inhibitor of RIPK1 kinase activity, thereby blocking the downstream signaling events that lead to necroptotic cell death.[7] These application notes provide detailed protocols and data for utilizing this compound to study and inhibit TNF-α induced necroptosis in cell-based assays.

Mechanism of Action

Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I, including TRADD, TRAF2, and RIPK1.[4] In a pro-survival context, RIPK1 is polyubiquitinated and initiates the NF-κB signaling pathway.[4] However, when apoptosis is blocked (e.g., by caspase inhibitors), RIPK1 can dissociate to form a cytosolic complex known as the necrosome with RIPK3.[2][6] Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that lead to membrane rupture and cell death.[5][6]

This compound specifically targets the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of RIPK3.[9][10] This inhibition halts the formation and activation of the necrosome, effectively blocking the necroptotic cascade.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation RIPK3->RIPK1 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Oligomerized p-MLKL (Pore Formation) MLKL->pMLKL Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis Nec5 This compound Nec5->RIPK1 Inhibition TNF TNF-α TNF->TNFR1 Binding

Figure 1. TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound based on published literature.

ParameterValueCell LineCommentsReference
EC50 0.24 µM (240 nM)FADD-deficient Jurkat cellsEffective concentration for inhibiting TNF-α-induced necroptosis.[7][8][10]
Molecular Weight 383.5 DaN/A[9]
Purity >98%N/A[9]
Solubility Up to 25 mMDMSOStock solutions should be prepared in DMSO.[9]
Effective Conc. 1 - 100 µMVarious (e.g., MH-S macrophages)Dose-dependent inhibition of LDH release observed in this range.[8]
Conc. for RIPK1 Inhibition 10 - 30 µMJurkat cellsConcentration range shown to inhibit RIPK1 phosphorylation.[10]

Experimental Protocols

The following protocols provide a framework for inducing necroptosis and evaluating the inhibitory effect of this compound. Optimization may be required depending on the cell line and experimental conditions.

Experimental_Workflow arrow B 2. Pre-treatment with Inhibitor Pre-incubate cells with this compound (e.g., 1-30 µM) for 30-60 minutes. arrow->B C 3. Induction of Necroptosis Add TNF-α (e.g., 20-100 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). arrow->C D 4. Incubation Incubate for a pre-determined time (e.g., 4-24 hours) to allow cell death to occur. arrow->D E 5. Endpoint Analysis Collect supernatant for LDH assay and/or lyse cells for Western Blot analysis. arrow->E A 1. Seed Cells Plate cells at an appropriate density and allow to adhere overnight. A->arrow B->arrow C->arrow D->arrow

Figure 2. General experimental workflow for assessing the efficacy of this compound.

Protocol 1: Induction of Necroptosis and Inhibition by this compound

This protocol describes how to induce necroptosis in a susceptible cell line (e.g., L929, HT-29, or Jurkat T-cells) using a combination of TNF-α and a pan-caspase inhibitor, and how to test the inhibitory effect of this compound. The use of a caspase inhibitor like z-VAD-FMK is crucial to block apoptosis and channel the signaling towards necroptosis.[11][12]

Materials:

  • Cell line of interest (e.g., L929)

  • Complete cell culture medium

  • 96-well or 6-well tissue culture plates

  • Recombinant Human or Murine TNF-α (depending on cell line)

  • z-VAD-FMK (pan-caspase inhibitor)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for viability assays) or a 6-well plate (for protein analysis) at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Prepare working solutions of this compound in complete medium. A dose-response experiment (e.g., 0.1, 1, 10, 30 µM) is recommended. Add the this compound solutions or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plates for 30-60 minutes at 37°C. This allows for cellular uptake of the inhibitor.

  • Induction: Prepare a treatment cocktail containing TNF-α (e.g., final concentration of 10-100 ng/mL) and z-VAD-FMK (e.g., final concentration of 20 µM) in complete medium.[11]

  • Add the induction cocktail to all wells except the untreated controls.

  • Incubation: Return the plates to the incubator for a period of 4 to 24 hours. The optimal incubation time should be determined empirically for each cell line.

  • Analysis: Proceed with endpoint analysis as described in Protocol 2 (LDH Assay) or Protocol 3 (Western Blot).

Protocol 2: Assessment of Cell Viability by LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a common method to quantify cytotoxicity based on the loss of plasma membrane integrity, a key feature of necroptosis.[13][14]

Materials:

  • Supernatant from cells treated according to Protocol 1

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well plate reader

Procedure:

  • Following the incubation period in Protocol 1, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[15]

  • Carefully transfer a portion of the supernatant (e.g., 50-120 µL) from each well to a fresh 96-well plate.

  • Prepare a positive control for maximum LDH release by lysing untreated cells with the lysis buffer provided in the kit.

  • Follow the manufacturer's instructions to add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control after subtracting the background absorbance from the culture medium control.

Protocol 3: Assessment of RIPK1 Phosphorylation by Western Blot

To confirm that this compound is inhibiting its target, a Western blot can be performed to detect the phosphorylation status of key necroptosis pathway proteins, such as RIPK1 (at Ser166) and MLKL.[5][16]

Materials:

  • Cell lysates from cells treated according to Protocol 1 in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibody detection)

  • Primary antibodies: anti-phospho-RIPK1 (S166), anti-RIPK1, anti-phospho-MLKL, anti-MLKL, anti-β-actin (loading control).[16][18]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[17]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.[17]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C, using the dilution recommended by the manufacturer.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with antibodies for total protein levels (e.g., total RIPK1) and a loading control (e.g., β-actin) to confirm equal loading.

References

Necrostatin-5 in Ischemia-Reperfusion Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical scenarios, including myocardial infarction, stroke, and organ transplantation. A key mechanism contributing to cell death in IRI is necroptosis, a form of regulated necrosis. Necrostatin-5 (Nec-5) is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical upstream regulator of the necroptosis pathway.[1][2][3] By inhibiting RIPK1, Nec-5 has demonstrated significant protective effects in various preclinical models of IRI, making it a valuable tool for research and a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in IRI models, including detailed protocols and quantitative data from relevant studies.

Mechanism of Action

Necroptosis is a programmed cell death pathway initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). The core signaling cascade involves the activation of RIPK1, which then recruits and activates RIPK3.[4][5] This leads to the formation of a functional amyloid signaling complex known as the necrosome.[6] Subsequently, RIPK3 phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), causing its oligomerization and translocation to the plasma membrane.[7][8][9] This disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.

This compound acts as an indirect inhibitor of RIPK1, thereby blocking the initial steps of the necroptotic cascade.[1] Its inhibitory action prevents the autophosphorylation of RIPK1 and the subsequent formation of the necrosome, thus averting downstream events and cell death.[4]

Signaling Pathway Diagram

Necroptosis_Pathway cluster_complexI Pro-survival Signaling cluster_apoptosis Apoptotic Pathway cluster_necroptosis Necroptotic Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF-α binding RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2/cIAP1/2 TRADD->TRAF2 Casp8_active Active Caspase-8 TRADD->Casp8_active Forms Complex IIa ComplexI Complex I (Pro-survival) RIPK1->ComplexI Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome Caspase-8 inhibition TRAF2->ComplexI NFkB NF-κB Activation ComplexI->NFkB Ubiquitination Casp8_active->RIPK1 Cleavage (Inhibits Necroptosis) Apoptosis Apoptosis Casp8_active->Apoptosis RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Nec5 This compound Nec5->RIPK1 Inhibits

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Data Presentation: Necrostatin Application in IRI Models

The following tables summarize quantitative data from studies using this compound and its widely studied analog, Necrostatin-1, in various ischemia-reperfusion injury models.

Myocardial Ischemia-Reperfusion Injury
CompoundAnimal ModelDosageAdministration Route & TimingKey OutcomesReference
This compound Isolated Rat Heart2.46 mg/kgIntraperitoneal (i.p.), 60 min before ischemiaReduced infarct zone caused by 30-min global ischemia and 120-min reperfusion.[2]
Necrostatin-1s Rat1.65 mg/kgIntraperitoneal (i.p.)Reduced infarct size (36 ± 10.2%) after 35-min ischemia and 120-min reperfusion.[10]
Necrostatin-1 Pig3.3 mg/kgIntravenous (i.v.), 10 min before reperfusionSignificantly reduced infarct size (24.4 ± 15.6% vs. 62.1 ± 26.6% in control) and improved LVEF (50.0 ± 12.0% vs. 31.9 ± 6.6% in control).[11]
Necrostatin-1 Wild-type Mice1.65 mg/kgIntravenous (i.v.), at the onset of reperfusionReduced infarct size to 17.7 ± 3% from 54.3 ± 3% in vehicle control.[12]
Cerebral Ischemia-Reperfusion Injury
CompoundAnimal ModelDosageAdministration Route & TimingKey OutcomesReference
Necrostatin-1 Mice (MCAO)Not specifiedIntracerebroventricular (i.c.v.), up to 6h post-MCAOSignificantly reduced ischemic infarct size.[13]
Necrostatin-1 Mice (TBI)Not specifiedIntracerebroventricular (i.c.v.), pre-injury or 15 min post-injuryReduced brain tissue damage by 30-40% and improved spatial memory.[13]
Necrostatin-1 Rat (Ischemic Stroke)Not specifiedNot specifiedDecreased ischemia-induced increase of p-RIPK1 expression and reduced RIPK3 and MLKL expression.[14]
Renal Ischemia-Reperfusion Injury
CompoundAnimal ModelDosageAdministration Route & TimingKey OutcomesReference
Necrostatin-1 Rat1.65 mg/kgIntravenous (i.v.), 20 min before ischemia and at reperfusionMinimal cell injury and almost normalized renal functions (creatinine, BUN).[15][16]
Necrostatin-1 Rat1.65 mg/kgIntravenous (i.v.), 20 min before ischemia OR just before reperfusion OR 20 min after reperfusionTime-dependent reduction in RIPK1, inflammatory markers (CXCL1, IL-6, ICAM-1), and cell death.[15][16]
Necrostatin-1 In vitro (HK-2 cells)30 mmol/LAdded to medium after hypoxiaInhibited increases in HIF-1α and miR-26a expression induced by hypoxia/reoxygenation.[17]
Hepatic and Other Ischemia-Reperfusion Injury Models
CompoundAnimal ModelDosageAdministration Route & TimingKey OutcomesReference
Necrostatin-1 Rat (Flap I/R)Not specifiedIntraperitoneal (i.p.), 15 min before and after reperfusionIncreased flap survival area (80.56 ± 5.40% vs. 70.88 ± 10.28% in control) and reduced RIP-1 expression.[18]
Necrostatin-1 Mice (Lung I/R)1 mg/kgIntraperitoneal (i.p.), 1h before ischemiaAlleviated severe lung injury and inflammation caused by 1h ischemia and 2h reperfusion.[19]

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Model (Rat)

This protocol is a synthesis of methodologies commonly employed in studies investigating cardioprotective agents.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

  • Ventilator

  • Suture for coronary artery ligation

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, i.p.). Intubate and connect the animal to a small animal ventilator.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully place a suture around the left anterior descending (LAD) coronary artery.

  • This compound Administration: Prepare a stock solution of this compound in a suitable solvent like chloroform, and then dilute to the final concentration in the vehicle. Administer this compound (e.g., 2.46 mg/kg) via intraperitoneal injection 60 minutes prior to the induction of ischemia.[2]

  • Ischemia Induction: Induce myocardial ischemia by tightening the suture around the LAD artery. Ischemia is typically maintained for 30-45 minutes.

  • Reperfusion: After the ischemic period, release the suture to allow for reperfusion of the coronary artery. Reperfusion is typically allowed for 120 minutes.

  • Outcome Assessment:

    • Infarct Size Measurement: At the end of reperfusion, excise the heart and perfuse it with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • Biochemical Analysis: Collect blood samples to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

    • Histology and Molecular Analysis: Harvest heart tissue for histological staining (H&E) and molecular analyses such as Western blotting to assess the expression of necroptosis-related proteins (RIPK1, RIPK3, MLKL).

In Vitro Hypoxia/Reoxygenation Model (Renal Tubular Epithelial Cells - HK-2)

This protocol is adapted from studies on renal IRI.[17]

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., DMEM/F12)

  • Necrostatin-1 (this compound can be substituted)

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

Procedure:

  • Cell Culture: Culture HK-2 cells in appropriate medium until they reach 80-90% confluency.

  • Experimental Groups:

    • Control: Cells incubated under normoxic conditions.

    • Hypoxia/Reoxygenation (H/R): Cells subjected to hypoxia followed by reoxygenation.

    • Necrostatin-1 + H/R: Cells treated with Necrostatin-1 during the reoxygenation phase.

  • Hypoxia Induction: Place the H/R and Necrostatin-1 + H/R plates in a hypoxia chamber for 4-6 hours.

  • Reoxygenation and Treatment:

    • After the hypoxic period, return the plates to a standard cell culture incubator for reoxygenation.

    • For the Necrostatin-1 + H/R group, add Necrostatin-1 (e.g., 30 µM) to the medium at the beginning of the reoxygenation period.

    • Allow reoxygenation to proceed for various time points (e.g., 2, 6, 12 hours).

  • Outcome Assessment:

    • Cell Viability: Assess cell viability using assays such as MTT or LDH release assay.

    • Apoptosis/Necroptosis: Use flow cytometry with Annexin V/PI staining to distinguish between viable, apoptotic, and necroptotic cells.

    • Molecular Analysis: Perform Western blotting or qRT-PCR to analyze the expression of key proteins and genes involved in necroptosis (p-RIPK1, p-MLKL) and cellular stress (HIF-1α).

Experimental Workflow Diagram

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Surgery) start->animal_prep randomization Randomization animal_prep->randomization group_control Vehicle Control Group randomization->group_control Group 1 group_nec5 This compound Group randomization->group_nec5 Group 2 treatment_control Vehicle Administration group_control->treatment_control treatment_nec5 This compound Administration group_nec5->treatment_nec5 ischemia Induction of Ischemia (e.g., Arterial Occlusion) treatment_control->ischemia treatment_nec5->ischemia reperfusion Reperfusion ischemia->reperfusion monitoring Physiological Monitoring reperfusion->monitoring outcome Outcome Assessment (24h post-reperfusion) monitoring->outcome infarct Infarct Size Analysis (TTC Staining) outcome->infarct biochem Biochemical Assays (Blood Markers) outcome->biochem histology Histology & Western Blot (Tissue Analysis) outcome->histology data_analysis Data Analysis & Interpretation infarct->data_analysis biochem->data_analysis histology->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Utilizing Necrostatin-5 to Investigate Bacterial Infection and Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Necrostatin-5 (Nec-5), a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for studying the role of necroptosis in the context of bacterial infections. Necroptosis, a form of programmed necrosis, is increasingly recognized as a critical host defense mechanism and a driver of inflammation during infection. Nec-5 serves as an invaluable tool to dissect the signaling pathways and functional outcomes of necroptosis.

Introduction to this compound

This compound is a selective, allosteric inhibitor of RIPK1 kinase activity with an EC50 of approximately 0.24 µM.[1] By targeting RIPK1, Nec-5 effectively blocks the formation of the necrosome, a key protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL) that executes necroptotic cell death.[2][3] This inhibitory action prevents the phosphorylation of RIPK3 and MLKL, subsequent MLKL oligomerization, and its translocation to the plasma membrane, which would otherwise lead to membrane rupture and cell lysis.[2][4]

Key Properties of this compound:

PropertyValueReference
Target Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]
EC50 0.24 µM (in FADD-deficient Jurkat cells)[1]
Molecular Formula C₁₉H₁₇N₃O₂S₂
Molecular Weight 383.5 g/mol
Solubility Soluble in DMSO up to 25 mM

Necroptosis Signaling Pathway in Bacterial Infection

Bacterial pathogens can trigger necroptosis through various mechanisms, often as a host defense response or as a bacterial strategy to eliminate immune cells and spread.[4][5] The classical pathway involves the activation of death receptors like TNFR1 by bacterial components or host-derived TNF-α.

Necroptosis_Pathway Necroptosis Signaling Pathway in Bacterial Infection Bacteria Bacterial Pathogen (e.g., S. aureus, Salmonella) PAMPs PAMPs / Toxins Bacteria->PAMPs TNFR TNFR / TLRs PAMPs->TNFR Activates HostCell Host Cell RIPK1 RIPK1 TNFR->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome Complex (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL Phosphorylated MLKL (Oligomerization) Necrosome->pMLKL Promotes Membrane Plasma Membrane Pore Formation pMLKL->Membrane Translocates to Lysis Cell Lysis & DAMPs Release Membrane->Lysis Leads to Nec5 This compound Nec5->RIPK1

Figure 1. Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of necroptosis in bacterial infections using this compound.

Protocol 1: In Vitro Inhibition of Bacterial-Induced Necroptosis in Macrophages

This protocol details the steps to induce necroptosis in a macrophage cell line using a bacterial pathogen and to assess the inhibitory effect of this compound.

in_vitro_workflow In Vitro Necroptosis Inhibition Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7, THP-1) in 96-well plates start->seed_cells pretreat Pre-treat with this compound (1-100 µM) for 1 hour seed_cells->pretreat infect Infect with Bacteria (e.g., S. aureus, MOI 10) for 4-24 hours pretreat->infect collect_supernatant Collect Supernatant (for LDH assay) infect->collect_supernatant lyse_cells Lyse Remaining Cells (for Western Blot) infect->lyse_cells ldh_assay Perform LDH Assay collect_supernatant->ldh_assay western_blot Perform Western Blot (p-RIPK1, p-MLKL) lyse_cells->western_blot analyze Analyze Data: - Quantify Cytotoxicity - Assess Protein Phosphorylation ldh_assay->analyze western_blot->analyze end End analyze->end

Figure 2. Workflow for in vitro assessment of this compound's effect on necroptosis.

Materials:

  • Macrophage cell line (e.g., MH-S, RAW 264.7)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Salmonella Typhimurium)

  • 96-well and 6-well tissue culture plates

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting (lysis buffer, antibodies against p-RIPK1, p-RIPK3, p-MLKL, and loading controls)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well for the LDH assay and in a 6-well plate for Western blotting. Allow cells to adhere overnight.

  • This compound Pre-treatment: Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1, 5, 10, 50, 100 µM).[1] Aspirate the old medium from the cells and add the this compound containing medium. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Bacterial Infection: Prepare the bacterial inoculum to the desired multiplicity of infection (MOI). Infect the cells and incubate for the desired time (e.g., 4-24 hours).

  • LDH Assay:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's protocol.[6][7]

    • Measure absorbance at 490 nm.

  • Western Blot Analysis:

    • Wash the cells in the 6-well plate with cold PBS.

    • Lyse the cells with appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phosphorylated RIPK1, RIPK3, and MLKL, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an appropriate detection system.

Quantitative Data Example:

Treatment GroupThis compound (µM)% Cytotoxicity (LDH Release)p-MLKL Expression (Fold Change)
Uninfected Control05.2 ± 1.11.0
S. aureus Infected065.8 ± 4.58.2
S. aureus + Nec-51042.1 ± 3.24.5
S. aureus + Nec-55020.5 ± 2.82.1
S. aureus + Nec-510012.3 ± 1.91.2
Protocol 2: In Vivo Mouse Model of Bacterial Pneumonia

This protocol describes the use of this compound in a mouse model of bacterial pneumonia to evaluate its therapeutic potential.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Bacterial strain (e.g., S. aureus, Klebsiella pneumoniae)

  • This compound

  • Anesthetic (e.g., ketamine/xylazine)

  • Intranasal or intratracheal instillation equipment

Procedure:

  • This compound Administration: Administer this compound (e.g., 2.46 mg/kg) via intraperitoneal (i.p.) injection.[1] A vehicle control group should be included.

  • Anesthesia and Infection: Anesthetize the mice. Induce pneumonia by intranasal or intratracheal administration of the bacterial suspension (e.g., 5 x 10⁶ CFU in 50 µL saline).[8]

  • Monitoring: Monitor the mice for clinical signs of illness and survival over a set period (e.g., 24-72 hours).

  • Sample Collection: At the endpoint, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analysis:

    • Determine the bacterial load in the lungs by plating serial dilutions of lung homogenates.

    • Measure inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid by ELISA.

    • Assess lung injury through histological analysis of lung tissue sections.

    • Perform Western blot on lung homogenates to analyze necroptosis markers.

Quantitative Data Example:

Treatment GroupBacterial Load (CFU/lung)TNF-α in BAL (pg/mL)Survival Rate (%)
Vehicle Control5.6 x 10⁷125020
This compound1.2 x 10⁶45080

Troubleshooting and Considerations

  • This compound Stability: this compound has limited stability in aqueous solutions. Prepare fresh working solutions for each experiment.

  • Off-target Effects: While relatively specific, at high concentrations, necrostatins may have off-target effects. It is advisable to use the lowest effective concentration.

  • Cell Type Specificity: The susceptibility to necroptosis and the effective concentration of this compound can vary between cell types. Optimization for your specific cell line is recommended.

  • In Vivo Dosing: The optimal dose and timing of this compound administration in vivo may vary depending on the animal model and the bacterial pathogen used.

By employing this compound in these detailed protocols, researchers can effectively investigate the intricate role of necroptosis in the pathogenesis of bacterial infections, paving the way for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Stability of Necrostatin-5 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Necrostatin-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on its stability and effective application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of necroptosis, a form of programmed necrotic cell death. It functions by indirectly inhibiting the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]. RIPK1 is a critical upstream regulator in the necroptosis pathway. By inhibiting RIPK1, this compound blocks the formation of the necrosome, a signaling complex essential for the execution of necroptosis[3][4].

Q2: What is the recommended storage condition for this compound?

This compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years[5]. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[1].

Q3: What is the typical effective concentration of this compound in cell culture?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, it has been shown to be a potent inhibitor of necroptosis with an EC50 value of 0.24 µM in FADD-deficient Jurkat cells[6]. In other cell lines, concentrations ranging from 1 µM to 100 µM have been used to inhibit LDH release in a dose-dependent manner[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q4: How should I prepare a working solution of this compound for my experiments?

This compound is soluble in DMSO up to 25 mM[5]. To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. For cell culture experiments, the DMSO stock solution should be diluted in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of necroptosis Compound Instability: this compound may be unstable in the cell culture medium over the duration of the experiment.Perform a stability assessment of this compound in your specific cell culture medium. See the detailed protocol below. Consider refreshing the medium with freshly diluted this compound for long-term experiments.
Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit RIPK1 kinase activity in your cell model.Perform a dose-response experiment to determine the optimal inhibitory concentration. A typical starting range is 0.1 µM to 50 µM.
Off-Target Effects: At high concentrations, necrostatins may have off-target effects that could interfere with the experimental outcome[7].Use the lowest effective concentration possible. Include proper controls, such as an inactive analog if available, and verify the specific inhibition of RIPK1 phosphorylation via Western blot.
Cell Line Resistance: The specific cell line may have a less prominent RIPK1-dependent necroptosis pathway.Confirm that your cell line undergoes necroptosis under the chosen stimulation conditions. This can be verified by co-treatment with a pan-caspase inhibitor (like z-VAD-fmk) which should potentiate necroptosis[8].
Observed Cytotoxicity High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is below the toxic level for your cells (generally <0.1%). Prepare a vehicle control with the same final DMSO concentration.
Compound-Specific Toxicity: this compound itself may exhibit some level of cytotoxicity at higher concentrations in certain cell lines.Determine the cytotoxic threshold of this compound for your specific cells by performing a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of concentrations in the absence of a necroptotic stimulus.
Variability between experiments Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles[1].
Media Components: Components in the cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration.Be consistent with the source and percentage of serum used in your experiments. If variability persists, consider reducing the serum concentration if your cell line can tolerate it.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework to determine the functional stability of this compound in your specific cell culture medium over time.

1. Materials:

  • This compound

  • Your cell line of interest (known to undergo necroptosis)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Necroptosis-inducing agent (e.g., TNF-α + a pan-caspase inhibitor like z-VAD-fmk)

  • Cell viability assay kit (e.g., LDH release assay, CellTiter-Glo®, or similar)

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

2. Experimental Procedure:

  • Prepare 'Aged' Media:

    • Prepare a bulk solution of your complete cell culture medium containing the desired final concentration of this compound (e.g., 10 µM).

    • Aliquot this medium into sterile tubes, one for each time point (e.g., 0h, 2h, 4h, 8h, 12h, 24h).

    • Incubate these tubes at 37°C in a cell culture incubator. The 0h sample can be used immediately.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment.

    • Allow the cells to adhere and grow overnight.

  • Necroptosis Induction:

    • For each time point, retrieve the corresponding 'aged' this compound-containing medium from the incubator.

    • Remove the existing medium from the cells and replace it with the 'aged' medium.

    • Immediately add the necroptosis-inducing stimulus (e.g., TNF-α + z-VAD-fmk) to the wells.

    • Include the following controls:

      • Untreated cells (no stimulus, no this compound)

      • Cells with stimulus only

      • Cells with freshly prepared this compound and stimulus (this is your positive control for inhibition)

  • Incubation and Analysis:

    • Incubate the plate for the required duration to induce necroptosis (this will be cell-type dependent, typically 6-24 hours).

    • After the incubation period, assess cell viability using your chosen assay (e.g., measure LDH release in the supernatant).

  • Data Analysis:

    • Calculate the percentage of cell death for each condition, normalizing to the stimulus-only control (100% death) and the untreated control (0% death).

    • Plot the percentage of necroptosis inhibition as a function of the pre-incubation time of the this compound containing medium. A decrease in inhibition over time indicates degradation of the compound.

Data Presentation:

The results of this experiment can be summarized in the following table:

Pre-incubation Time (hours)% Necroptosis Inhibition
0(Value from fresh media)
2(Calculated value)
4(Calculated value)
8(Calculated value)
12(Calculated value)
24(Calculated value)

This data will provide an estimate of the functional half-life of this compound in your specific experimental setup.

Visualizations

Necroptosis Signaling Pathway and Inhibition by this compound

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits TNFa TNF-α TNFa->TNFR1 Binds RIPK1_active Active RIPK1 Complex_I->RIPK1_active Activates RIPK3 RIPK3 RIPK1_active->RIPK3 Recruits & Phosphorylates Necrosome Necrosome (RIPK1-RIPK3) MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerized) MLKL->pMLKL Oligomerizes & Translocates Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis Induces Necrostatin5 This compound Necrostatin5->RIPK1_active Inhibits

Caption: Necroptosis pathway initiated by TNF-α and inhibited by this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Media Prepare Nec-5 Media Incubate_Media Incubate at 37°C (0h, 2h, 4h, 8h, 12h, 24h) Prep_Media->Incubate_Media Add_Aged_Media Add 'Aged' Nec-5 Media to Cells Incubate_Media->Add_Aged_Media Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Add_Aged_Media Add_Stimulus Induce Necroptosis (e.g., TNF-α + z-VAD-fmk) Add_Aged_Media->Add_Stimulus Incubate_Plate Incubate Plate (6-24h) Add_Stimulus->Incubate_Plate Viability_Assay Perform Cell Viability Assay (e.g., LDH Release) Incubate_Plate->Viability_Assay Analyze_Data Calculate % Inhibition Viability_Assay->Analyze_Data Plot_Results Plot Inhibition vs. Time Analyze_Data->Plot_Results

Caption: Workflow to determine the functional stability of this compound.

Troubleshooting Logic for Inconsistent this compound Activity

Troubleshooting_Tree cluster_checks cluster_solutions Start Inconsistent/No Inhibition? Check_Conc Is Concentration Optimal? Start->Check_Conc Yes Check_Stability Is Compound Stable? Check_Conc->Check_Stability Yes Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Controls Are Controls Behaving as Expected? Check_Stability->Check_Controls Yes Stability_Test Run Stability Assay Check_Stability->Stability_Test No Check_Cell_Line Is Cell Line Sensitive to Necroptosis? Check_Controls->Check_Cell_Line Yes Review_Controls Review Control Data (Vehicle, Stimulus only) Check_Controls->Review_Controls No Validate_Pathway Validate Necroptosis Pathway (e.g., with z-VAD-fmk) Check_Cell_Line->Validate_Pathway No

Caption: Decision tree for troubleshooting inconsistent this compound results.

References

Technical Support Center: Troubleshooting Necrostatin-5 Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Necrostatin-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to inconsistent results observed with different batches of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Nec-5) is a small molecule inhibitor of necroptosis, a form of regulated cell death.[1][2] It functions by indirectly inhibiting the kinase activity of Receptor-Interacting Protein 1 (RIPK1), a key mediator in the necroptosis pathway.[2][3][4] By inhibiting RIPK1, this compound prevents the formation of the necrosome, a protein complex essential for the execution of necroptosis.[5][6]

Q2: We are observing significant variability in the inhibitory effect of this compound between different batches from the same supplier. What could be the cause?

Batch-to-batch variability in chemical compounds can arise from several factors, including:

  • Purity Differences: Even minor variations in purity (e.g., >98% vs. >99.5%) can lead to different effective concentrations of the active compound.

  • Presence of Isomers or Analogs: The synthesis of necrostatins can result in different analogues, some of which may have off-target effects or varying potency. For example, studies on Necrostatin-1 have shown that different analogues can have different specificities and off-target effects.[7][8]

  • Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound. This compound should be stored at -20°C.[1][3]

  • Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiment. This compound is reported to be soluble in DMSO and Chloroform.[2][3][4]

Q3: How can we validate the activity of a new batch of this compound?

Before initiating a large-scale experiment, it is crucial to validate the activity of each new batch. A recommended approach is to perform a dose-response experiment using a well-established necroptosis induction model (e.g., TNF-α induced necroptosis in a sensitive cell line). This will allow you to determine the EC50 (half-maximal effective concentration) for the new batch and compare it to previous batches.[1][4]

Troubleshooting Guide

Problem 1: Reduced or No Inhibition of Necroptosis with a New Batch of this compound

If a new batch of this compound shows reduced or no inhibitory effect on necroptosis, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Compound Integrity and Purity 1. Verify Supplier's Certificate of Analysis (CoA): Check the purity and characterization data (e.g., NMR, LC-MS) for the specific batch. 2. Independent Quality Control (QC): If possible, perform in-house analysis (e.g., HPLC) to confirm purity and identity.
Solubility 1. Ensure Complete Solubilization: Visually inspect the stock solution for any precipitates. Gently warm the solution or sonicate briefly if necessary. 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions, as the compound may have precipitated or degraded over time. This compound stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Experimental Setup 1. Confirm Necroptosis Induction: Ensure your positive controls for necroptosis are working as expected. 2. Optimize this compound Concentration: Perform a dose-response curve with the new batch to determine its optimal inhibitory concentration.
Cell Line Sensitivity 1. Verify Cell Line: Confirm the identity and passage number of your cell line. Prolonged culturing can alter cellular responses. 2. Test a Different Cell Line: If possible, test the new batch in a different cell line known to be sensitive to necroptosis.
Problem 2: Inconsistent EC50 Values Between Batches

Variations in the half-maximal effective concentration (EC50) are a common indicator of batch-to-batch variability.

Quantitative Data Summary: Hypothetical Batch Comparison

Batch IDSupplierPurity (from CoA)Experimental EC50 (µM)
Batch ASupplier X>98%0.25
Batch BSupplier X>98%1.5
Batch CSupplier Y>99%0.22

This table illustrates a hypothetical scenario where Batch B shows a significantly higher EC50, indicating lower potency.

Logical Workflow for Investigating Inconsistent EC50

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Compound Validation cluster_3 Biological Validation cluster_4 Decision A Inconsistent EC50 values observed between this compound batches B Verify proper storage and handling of all batches A->B C Confirm accurate dilution and concentration calculations A->C D Ensure consistent experimental conditions (cell density, etc.) A->D E Request and compare CoA for each batch B->E C->E D->E F Perform independent analytical chemistry (e.g., LC-MS) to confirm purity and identity E->F G Perform side-by-side dose-response experiments with all batches F->G H Use a well-characterized control compound (e.g., another RIPK1 inhibitor) G->H I If discrepancy persists, contact supplier with validation data H->I J If results are consistent after re-testing, review internal protocols H->J

Caption: Troubleshooting workflow for inconsistent this compound EC50 values.

Experimental Protocols

Protocol 1: Validation of this compound Activity using a TNF-α Induced Necroptosis Assay

This protocol describes a method to determine the EC50 of a new batch of this compound.

Materials:

  • Necroptosis-sensitive cell line (e.g., HT-29, Jurkat)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human TNF-α

  • Smac mimetic (e.g., birinapant)

  • Caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®, LDH assay kit)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Pre-treatment: Pre-incubate the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk). The caspase inhibitor is crucial to block apoptosis and specifically measure necroptosis.

  • Incubation: Incubate the plate for 12-24 hours.

  • Cell Viability Measurement: Assess cell viability using a preferred method. For example, measure ATP levels with CellTiter-Glo® or lactate dehydrogenase (LDH) release.[4]

  • Data Analysis: Normalize the data to the vehicle control and the necroptosis-induced control. Plot the results as a dose-response curve and calculate the EC50 value.

Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation

This protocol can be used to confirm the mechanism of action of this compound by assessing the phosphorylation of RIPK1.

Methodology:

  • Cell Treatment: Treat cells as described in Protocol 1 (steps 1-4) in larger format vessels (e.g., 6-well plates).

  • Cell Lysis: After the desired incubation time (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated RIPK1 (p-RIPK1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH, β-actin).

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the level of phosphorylated RIPK1.

Signaling Pathway

Necroptosis Signaling Pathway and the Role of this compound

G cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Execution TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD RIPK1 RIPK1 TRADD_FADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL Phospho-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Nec5 This compound Nec5->RIPK1

Caption: Simplified necroptosis pathway showing inhibition by this compound.

References

Necrostatin-5 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Necrostatin-5. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls when using this compound in experimental settings. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions, detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Nec-5) is a potent and specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1] Its primary target is the Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial upstream kinase in the necroptosis signaling cascade.[2] Unlike some other necrostatins, Nec-5 is described as an indirect inhibitor of RIPK1.[3][4] This means it does not bind directly to the ATP-binding pocket of the kinase but modulates its activity through other means, potentially by stabilizing an inactive conformation.

Q2: How does this compound differ from Necrostatin-1?

While both are inhibitors of RIPK1, they belong to different structural classes.[5][6] Necrostatin-1 is known to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. A more stable and specific analog, Necrostatin-1s, was developed to address this. Currently, there is a lack of published data on the specific off-target profile of this compound, including whether it affects IDO.

Q3: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Data compiled from multiple supplier recommendations.[7]

Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Issue 1: Solubility and Precipitation

Q: I'm having trouble dissolving this compound, or it's precipitating when I add it to my cell culture media. What should I do?

A: This is a common pitfall for many hydrophobic small molecules.

  • Recommended Solvent: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[3] It is soluble in DMSO up to at least 25 mM.[3]

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound (Molecular Weight: 383.49 g/mol ) in 1 mL of high-purity, anhydrous DMSO.

    • Ensure the powder is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution, but be cautious as excessive heat can degrade the compound. Use freshly opened DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[7]

  • Dilution into Aqueous Media (Critical Step):

    • Avoid Direct Dilution: Do not dilute your high-concentration DMSO stock directly into a large volume of aqueous buffer or cell culture media. This will likely cause the compound to precipitate.

    • Serial Dilution: Perform serial dilutions. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then further dilute this into your media.

    • Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in your cell culture is low, typically below 0.5% , to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) is essential in all experiments.

    • Pre-warming Media: Add the diluted compound to cell culture media that is pre-warmed to 37°C and mix immediately by gentle swirling or pipetting.

Issue 2: Lack of Efficacy (Necroptosis is not inhibited)

Q: I've added this compound to my cells, but I'm not seeing an inhibition of necroptosis. Why might this be happening?

A: There are several potential reasons for a lack of efficacy.

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent.

    • The reported EC50 (half-maximal effective concentration) for inhibiting TNF-α-induced necroptosis in FADD-deficient Jurkat cells is 0.24 µM.[2][7]

    • However, in other cell types, concentrations ranging from 1 µM to 100 µM have been used.[7]

    • Actionable Advice: You must perform a dose-response experiment (titration) to determine the optimal concentration for your specific cell line and necroptotic stimulus. Test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM).

  • Compound Instability:

    • The stability of this compound in aqueous media at 37°C over extended periods (e.g., 24-72 hours) has not been well characterized. The compound may be degrading during your experiment.

    • Actionable Advice: For long-term experiments, consider replenishing the media with fresh this compound every 24 hours.

  • Incorrect Necroptosis Induction:

    • Ensure your method for inducing necroptosis is robust. The most common method is a combination of a death receptor ligand (e.g., TNF-α), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and shunt the signaling towards necroptosis.

    • Confirm that your cells express the key components of the necroptotic pathway: RIPK1, RIPK3, and MLKL.

  • Cell Death Mechanism: The observed cell death may not be necroptosis. This compound is specific to RIPK1-mediated necroptosis and will not inhibit other forms of cell death like apoptosis, pyroptosis, or ferroptosis.

Issue 3: Off-Target Effects and Lack of Inactive Control

Q: I'm concerned about off-target effects. Is there an inactive control for this compound?

A: This is a significant and often overlooked pitfall.

  • Off-Target Profile: The kinase selectivity profile and other potential off-target interactions of this compound are not well-documented in publicly available literature. This is in contrast to Necrostatin-1, which is known to inhibit IDO.

  • No Known Inactive Control: There is currently no commercially available or published inactive analog of this compound that can be used as a negative control for off-target effects of the chemical scaffold. The use of Necrostatin-1i is only appropriate for experiments using Necrostatin-1.

  • Mitigation Strategies:

    • Use the Lowest Effective Concentration: Once you have determined the optimal concentration from a dose-response curve, use the lowest concentration that gives you a robust inhibitory effect to minimize potential off-targets.

    • Orthogonal Approaches: Do not rely solely on this compound. Confirm your findings using a different RIPK1 inhibitor with a distinct chemical structure.

    • Genetic Knockdown/Knockout: The gold standard for confirming the role of RIPK1 is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete RIPK1 in your cells. If the phenotype of RIPK1 knockdown matches the effect of this compound treatment, it provides strong evidence that the effect is on-target.

Data Presentation

Table 1: Reported In Vitro and In Vivo Concentrations of this compound

ApplicationCell Type / Animal ModelConcentration / DosageEffective Concentration (EC50)Reference
In VitroFADD-deficient Jurkat cells10 µM, 30 µM0.24 µM[2]
In VitroMH-S macrophages1-100 µMNot Reported[7]
In VivoMale Wistar rats2.46 mg/kg (i.p.)Not Applicable[7]
In VivoMouse (pneumonia model)100 µM (i.p.)Not Applicable[2]

Experimental Protocols

Protocol: In Vitro Necroptosis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on induced necroptosis in a cell line.

1. Cell Seeding:

  • Seed your cells of interest (e.g., HT-29, L929) in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment.

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

2. Compound Pre-treatment:

  • Prepare working solutions of this compound by diluting your DMSO stock in pre-warmed cell culture media. Remember to perform serial dilutions to avoid precipitation.

  • Prepare a vehicle control (media with the same final DMSO concentration as your highest this compound concentration).

  • Remove the old media from the cells and add the media containing different concentrations of this compound (e.g., 0.1 µM to 30 µM) or the vehicle control.

  • Incubate for 1-2 hours at 37°C.

3. Necroptosis Induction:

  • Prepare the necroptosis induction cocktail. A common combination for HT-29 cells is:

    • T: TNF-α (e.g., 20 ng/mL)

    • S: SMAC mimetic (e.g., Birinapant at 100 nM)

    • Z: z-VAD-FMK (pan-caspase inhibitor, e.g., 20 µM)

  • Add the "TSZ" cocktail to the wells already containing this compound or vehicle.

  • Include the following controls:

    • Untreated: Cells with media only.

    • Vehicle + TSZ: To measure maximal necroptosis.

    • Nec-5 only: To check for cytotoxicity of the compound itself.

4. Incubation:

  • Incubate the plate for the desired time period (e.g., 8-24 hours). The optimal time should be determined empirically.

5. Measuring Cell Death:

  • Quantify cell viability/death using a suitable assay.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity (a hallmark of necrosis).

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, thus staining the nuclei of dead cells. Can be quantified by fluorescence microscopy or flow cytometry.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of metabolically active (live) cells.

6. Data Analysis:

  • Normalize the data. For viability assays, set the untreated control to 100% viability. For death assays, set the vehicle + TSZ control to 100% cell death.

  • Plot the dose-response curve to determine the EC50 of this compound in your system.

Mandatory Visualizations

Necroptosis_Signaling_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I TNFa TNF-α TNFa->TNFR1 NFkB NF-κB Pathway (Survival) Complex_I->NFkB Ub Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Apoptosis Complex_I->Complex_IIa de-Ub Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3) Complex_I->Complex_IIb de-Ub Complex_IIa->Complex_IIb Caspase-8 cleaves RIPK1/RIPK3 MLKL MLKL Complex_IIb->MLKL P pMLKL pMLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption (Necroptosis) pMLKL->Membrane Caspase8_Inhibitor Caspase Inhibitor (e.g., z-VAD-FMK) Caspase8_Inhibitor->Complex_IIa Necrostatin5 This compound Necrostatin5->Complex_IIb Indirectly inhibits RIPK1 kinase activity Experimental_Workflow cluster_treatments Treatment Groups Start Start: Seed Cells Pretreat Pre-treatment (1-2h) Start->Pretreat Vehicle Vehicle (DMSO) Nec5 This compound Titration Induce Induce Necroptosis (e.g., TSZ) Incubate Incubate (8-24h) Induce->Incubate Measure Measure Cell Death (LDH, PI Staining) Incubate->Measure Analyze Analyze Data (Dose-Response) Measure->Analyze Vehicle->Induce Nec5->Induce

References

Technical Support Center: Necrostatin-5 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing Necrostatin-5 cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Nec-5) is a potent and selective inhibitor of necroptosis, a form of regulated necrotic cell death.[1] It functions by indirectly inhibiting the kinase activity of Receptor-Interacting Protein 1 (RIPK1), a key upstream regulator in the necroptosis signaling cascade.[2][3] By blocking RIPK1, this compound prevents the formation of the necrosome, a protein complex essential for the execution of necroptosis.

Q2: What is the optimal concentration of this compound to use in primary cell cultures?

The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your particular cell culture. However, based on existing literature, a general starting range can be from 1 µM to 100 µM.[1][4] For instance, in primary mouse hepatocytes, necrostatin has shown partial inhibition of TNF-α/ZVAD-induced necrosis at 40 µmol/L.[5]

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve it in DMSO at a concentration of 10-25 mM. The stock solution should be stored at -20°C or -80°C for long-term stability.[1] Reconstituted stock solutions are generally stable for up to 6 months at -80°C and 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles.[6]

Q4: What are the potential off-target effects of this compound?

While this compound is considered a selective RIPK1 inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. The related compound, Necrostatin-1, has known off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO).[7] Although specific off-target effects of this compound are less characterized, it is good practice to include appropriate controls to validate that the observed effects are due to the inhibition of necroptosis.

Q5: How can I differentiate between apoptosis, necrosis, and necroptosis in my primary cell cultures?

Distinguishing between different cell death modalities is crucial. A combination of assays is recommended:

  • Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic/necroptotic cells (Annexin V+/PI+).[8][9]

  • Morphological Analysis: Microscopic examination can reveal distinct morphological features. Apoptosis is characterized by cell shrinkage and membrane blebbing, while necroptosis involves cell swelling and plasma membrane rupture.[8]

  • Inhibitor Studies: Using specific inhibitors can help elucidate the cell death pathway. For example, a pan-caspase inhibitor (like z-VAD-fmk) can block apoptosis, while this compound can inhibit necroptosis.

Troubleshooting Guides

General Troubleshooting
IssuePossible CauseRecommendation
High background cytotoxicity in control wells Serum in the culture medium contains LDH, leading to a high background signal.[10]Use a lower percentage of serum in your culture medium if possible without affecting cell viability. Always include a "medium-only" control to subtract the background LDH activity.[10]
Primary cells are sensitive to handling.Handle primary cells gently during seeding and treatment. Avoid excessive pipetting and centrifugation.[11]
Inconsistent results between experiments Variation in primary cell isolation and culture.Standardize the protocol for primary cell isolation and ensure consistent cell density and passage number for experiments.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. LDH is reported to be stable for an extended period in culture medium, but the stability of your compound should be considered.[12]
MTT Assay Troubleshooting
IssuePossible CauseRecommendation
Low signal or poor dynamic range Suboptimal cell number.Perform a cell titration experiment to determine the optimal cell seeding density that gives a linear response in the MTT assay.
Insufficient incubation time with MTT reagent.Optimize the incubation time for the MTT reagent (typically 2-4 hours) to allow for sufficient formazan crystal formation.
High absorbance in blank (medium only) wells Contamination of the culture medium.Use sterile technique and check the medium for any signs of contamination before use.
Phenol red in the medium can interfere with absorbance readings.Use phenol red-free medium for the MTT assay if possible.
Results not correlating with other cytotoxicity assays MTT assay measures metabolic activity, not necessarily cell death. This compound might affect cellular metabolism without causing immediate cell death.Corroborate MTT results with a membrane integrity assay like the LDH assay or a direct cell death assay like Annexin V/PI staining.[13]
LDH Assay Troubleshooting
IssuePossible CauseRecommendation
High spontaneous LDH release in untreated cells Cells are stressed or unhealthy.Ensure optimal culture conditions for your primary cells. Check for signs of stress like changes in morphology.
Cell lysis due to harsh handling.Be gentle when adding reagents and handling the plate. Avoid creating bubbles during pipetting.[14]
Low maximum LDH release Incomplete cell lysis.Ensure the lysis buffer is added to the maximum release wells and incubated for a sufficient time to achieve complete cell lysis.[14]
Low LDH activity in the specific primary cell type.Optimize the cell number to ensure the LDH signal is within the linear range of the assay.[14]
Variability between replicate wells Uneven cell distribution.Ensure a single-cell suspension before seeding and mix the plate gently after seeding to ensure even cell distribution.
Bubbles in the wells.Be careful not to introduce bubbles during pipetting as they can interfere with absorbance readings.[14]

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound in Different Cell Types

Cell TypeExperimental ContextEffective ConcentrationObserved EffectReference
Jurkat cells (FADD-deficient)TNF-α-induced necroptosisEC50 = 0.24 µMInhibition of necroptosis[2]
MH-S macrophagesS. marcescens-infected1-100 µM (dose-dependent)Reduction of LDH release[1]
Primary mouse hepatocytesTNF-α/ActD/ZVAD-induced necrosis40 µmol/LPartial inhibition of necrosis[5]
HaCaT keratinocytesTNF-α and IFN-γ treatedNot specifiedInhibition of necroptosis marker phosphorylation[15]
Primary keratinocytesTNF-induced cell death50 µMPartial blocking of cell death[16]
THLE-2 human hepatocytesAtezolizumab-induced hepatotoxicityNot specifiedReduction of LDH release[17]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells in culture

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well culture plates

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.

Materials:

  • Primary cells in culture

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (often included in the kit)

  • 96-well culture plates

  • Plate reader (490 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis solution 45 minutes before the end of the experiment.

    • Medium background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necroptosis Detection

This flow cytometry-based protocol allows for the differentiation of viable, apoptotic, and necrotic/necroptotic cells.

Materials:

  • Primary cells in culture

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer (calcium-rich)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Detach the cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to avoid membrane damage.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer immediately.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic/necroptotic cells: Annexin V+ / PI+

Visualizations

Necroptosis_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Caspase8 Caspase-8 Complex_I->Caspase8 Deubiquitination Survival Cell Survival (NF-κB activation) Complex_I->Survival Ubiquitination Caspase8->RIPK1 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome Pore_Formation Pore Formation & Membrane Rupture Necrosome->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis Necrostatin5 This compound Necrostatin5->RIPK1 Inhibits

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: Primary Cell Culture treatment Treat with this compound (Dose-response) start->treatment incubation Incubate for Desired Time treatment->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt Viability ldh LDH Assay (Membrane Integrity) assay_choice->ldh Cytotoxicity annexin Annexin V/PI Staining (Apoptosis/Necroptosis) assay_choice->annexin Mechanism measurement Measure Signal (Absorbance/Fluorescence) mtt->measurement ldh->measurement annexin->measurement analysis Data Analysis (% Viability / % Cytotoxicity) measurement->analysis end End: Interpret Results analysis->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start Unexpected Cytotoxicity Results? high_control High background in controls? start->high_control Yes inconsistent Inconsistent results? start->inconsistent No sol_serum Reduce serum concentration Include medium-only control high_control->sol_serum low_signal Low signal in assay? inconsistent->low_signal No sol_handling Gentle cell handling Standardize protocols inconsistent->sol_handling Yes sol_reagent Use fresh reagents Optimize concentrations inconsistent->sol_reagent Yes sol_cell_number Optimize cell seeding density low_signal->sol_cell_number Yes sol_incubation Optimize incubation times low_signal->sol_incubation Yes sol_assay_type Use an orthogonal assay (e.g., LDH and Annexin V) low_signal->sol_assay_type No

Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.

References

Validation & Comparative

A Head-to-Head Battle: Necrostatin-5 vs. MLKL Inhibitors in Halting Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for advancing therapeutic strategies. This guide provides an objective comparison of Necrostatin-5, an indirect RIPK1 inhibitor, and a range of direct MLKL inhibitors in their ability to block necroptotic cell death. We present key performance data, detailed experimental protocols, and visual guides to the underlying molecular pathways and experimental workflows.

Necroptosis, a form of regulated necrosis, plays a pivotal role in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the ultimate executioner protein, Mixed Lineage Kinase Domain-like protein (MLKL). Pharmacological inhibition of this pathway presents a promising therapeutic avenue. This guide focuses on comparing two major classes of necroptosis inhibitors: the well-established this compound, which targets the upstream kinase RIPK1, and the more recent class of inhibitors that directly target the terminal effector, MLKL.

Quantitative Performance: A Comparative Analysis

The efficacy of a compound is paramount. The following table summarizes the reported half-maximal effective concentrations (EC₅₀) or half-maximal inhibitory concentrations (IC₅₀) of this compound and various MLKL inhibitors, primarily in the human colon adenocarcinoma cell line HT-29, a common model for studying necroptosis.

InhibitorTargetMechanism of ActionReported EC₅₀/IC₅₀ (HT-29 cells)Key Characteristics
This compound RIPK1 (indirect)Indirectly inhibits the kinase activity of RIPK1, preventing the formation of the necrosome.~0.24 µM (cell line not specified)An established tool compound for studying RIPK1-dependent necroptosis.
Necrosulfonamide (NSA) MLKLCovalently binds to Cys86 of human MLKL, preventing its oligomerization and translocation to the plasma membrane.Effective at ~1 µMSpecies-specific: Targets human MLKL but not its murine counterpart.
TC13172 MLKLCovalently binds to Cys86 of human MLKL.~2 nM[1]Highly potent inhibitor of human MLKL.
GSK'872 RIPK3Potent and selective inhibitor of RIPK3 kinase activity.Biochemical IC₅₀: 1.8 nM (binding), 1.3 nM (activity)[2]; cellular potency is lower.Can induce apoptosis at higher concentrations.[3]
GW806742X MLKL, VEGFR2ATP-competitive inhibitor of the MLKL pseudokinase domain.< 50 nMAlso a potent inhibitor of VEGFR2, indicating potential off-target effects.[4][5]

Signaling Pathway Interruption: A Visual Guide

To understand how these inhibitors function, it is crucial to visualize their points of intervention within the necroptosis signaling cascade.

Necroptosis_Pathway cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Execution Phase cluster_inhibitors Inhibitor Targets Stimulus Stimulus TNFR1 TNFR1 Stimulus->TNFR1 e.g., TNFα RIPK1 RIPK1 TNFR1->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation pRIPK1->RIPK3 MLKL MLKL pRIPK3->MLKL pMLKL p-MLKL MLKL->pMLKL Phosphorylation MLKL_oligomer MLKL Oligomer pMLKL->MLKL_oligomer Oligomerization Membrane_Disruption Membrane Disruption MLKL_oligomer->Membrane_Disruption Translocation Necrostatin5 This compound Necrostatin5->RIPK1 Indirect Inhibition MLKL_Inhibitors MLKL Inhibitors (NSA, TC13172, GW806742X) MLKL_Inhibitors->pMLKL Direct Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis & Comparison Cell_Culture 1. Culture HT-29 Cells Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Inhibitor_Treatment 3. Pre-treat with this compound or MLKL inhibitors Seeding->Inhibitor_Treatment Induction 4. Induce Necroptosis (TNFα/SMAC/z-VAD) Inhibitor_Treatment->Induction Viability_Assay 5a. Cell Viability (MTT Assay) Induction->Viability_Assay LDH_Assay 5b. Membrane Integrity (LDH Assay) Induction->LDH_Assay Western_Blot 5c. Biochemical Analysis (Western Blot for p-MLKL) Induction->Western_Blot IC50_Calculation 6. Calculate IC50/EC50 values Viability_Assay->IC50_Calculation LDH_Assay->IC50_Calculation Comparative_Analysis 7. Compare potency, specificity, and off-target effects Western_Blot->Comparative_Analysis IC50_Calculation->Comparative_Analysis

References

Validating the Inhibitory Effect of Necrostatin-5 on RIPK1 Kinase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Necrostatin-5, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other known RIPK1 inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in validating the inhibitory effects of these compounds on RIPK1 kinase activity.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, which is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[2][3][4] The inhibition of RIPK1 kinase activity, therefore, represents a promising therapeutic strategy for these conditions. This compound is a small molecule inhibitor that has demonstrated a potent ability to block necroptosis by targeting RIPK1.[5][6][7]

Comparative Analysis of RIPK1 Inhibitors

The following table summarizes the inhibitory potency of this compound and other commercially available RIPK1 inhibitors. The half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their efficacy.

CompoundType of InhibitorTarget(s)IC50/EC50 ValueReference(s)
This compound AllostericRIPK10.24 µM (EC50)[5][6][7]
Necrostatin-1AllostericRIPK1490 nM (EC50)[4]
GSK'963Not SpecifiedRIPK11.0 nM (IC50, mouse), 4.0 nM (IC50, human)[2]
PK68Type IIRIPK1~90 nM (IC50)[8]
RIPK1-IN-4Type IIRIPK110 nM, 16 nM (IC50)[8]
KWCN-41Not SpecifiedRIPK188 nM (IC50)[8]

Experimental Protocols

To validate the inhibitory effect of this compound or other compounds on RIPK1 kinase activity, the following experimental protocols can be employed.

In Vitro RIPK1 Kinase Assay

This assay directly measures the enzymatic activity of purified RIPK1 and the ability of a compound to inhibit it.

Materials:

  • Purified recombinant RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP ([γ-³³P-ATP] for radioactive detection or unlabeled ATP for non-radioactive methods)

  • Kinase reaction buffer (e.g., 20 mM PIPES, 1 mM EDTA, 20 mM MgCl₂, 20 mM MnCl₂, 2 mM DTT, pH 7.05)[2]

  • Test compounds (e.g., this compound)

  • Phosphoric acid

  • Filter paper

  • Scintillation counter

Protocol:

  • Prepare the kinase reaction mixture by combining the RIPK1 enzyme, MBP substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P-ATP]).

  • Allow the reaction to proceed for a specific duration (e.g., 120 minutes) at room temperature.[9]

  • Stop the reaction by adding phosphoric acid.[9]

  • Spot an aliquot of the reaction mixture onto filter paper.

  • Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P-ATP].[9]

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Necroptosis

This cell-based assay quantifies the release of LDH from cells undergoing necroptosis, serving as an indicator of cell membrane damage.

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, L929)

  • Cell culture medium (phenol red-free recommended to avoid interference)[5]

  • Necroptosis-inducing agent (e.g., TNF-α in combination with a caspase inhibitor like zVAD-fmk)

  • Test compounds (e.g., this compound)

  • LDH assay kit (containing LDH assay buffer, substrate, and stop solution)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490-520 nm[5]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce necroptosis by adding the inducing agent (e.g., TNF-α and zVAD-fmk).

  • Incubate the plate for a time sufficient to induce cell death (e.g., 24 hours).

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to the supernatants and incubate at room temperature, protected from light, for 10-30 minutes.[5]

  • Add the stop solution to each well.[5]

  • Measure the absorbance at 490-520 nm using a microplate reader.[5]

  • For controls, include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Calculate the percentage of cytotoxicity and determine the EC50 value of the inhibitor.

Western Blot for Phosphorylated RIPK1 (p-RIPK1)

This method detects the phosphorylation of RIPK1 at key residues (e.g., Ser166), which is a hallmark of its activation during necroptosis.[10]

Materials:

  • Cell line (e.g., HT-29)

  • Necroptosis-inducing agent (e.g., TNF-α, zVAD-fmk)

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against p-RIPK1 (e.g., anti-phospho-RIPK1 Ser166)[10]

  • Primary antibody against total RIPK1 and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Treat cells with the test compound and/or necroptosis-inducing agent as described in the LDH assay.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-RIPK1 overnight at 4°C.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total RIPK1 and the loading control to normalize the p-RIPK1 signal.

Visualizing the Mechanism of Action

RIPK1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway upon stimulation by TNF-α and how inhibitors like this compound block this process.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Cell Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Apoptosis Apoptosis ComplexIIa->Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexIIa->Necrosome When Caspase-8 is inhibited pRIPK1 p-RIPK1 Necrosome->pRIPK1 pRIPK3 p-RIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis Necrostatin5 This compound Necrostatin5->pRIPK1 Inhibits Caspase8_Inhibition Caspase-8 Inhibition (e.g., zVAD-fmk) Caspase8_Inhibition->ComplexIIa

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental Workflow for Inhibitor Validation

This workflow outlines the key steps for validating the inhibitory effect of a compound on RIPK1 kinase activity.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29) start->cell_culture in_vitro_assay In Vitro Kinase Assay start->in_vitro_assay compound_treatment Compound Treatment (e.g., this compound) cell_culture->compound_treatment necroptosis_induction Necroptosis Induction (TNF-α + zVAD-fmk) compound_treatment->necroptosis_induction assay_branch necroptosis_induction->assay_branch ldh_assay LDH Release Assay assay_branch->ldh_assay western_blot Western Blot (p-RIPK1) assay_branch->western_blot data_analysis Data Analysis (IC50/EC50 Determination) ldh_assay->data_analysis western_blot->data_analysis in_vitro_assay->data_analysis end Conclusion on Inhibitory Effect data_analysis->end

Caption: Experimental workflow for validating RIPK1 kinase inhibitors.

Conclusion

This compound is a potent and specific inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. The experimental protocols and comparative data provided in this guide offer a framework for researchers to independently validate these findings and to compare the efficacy of this compound with other RIPK1 inhibitors. This information is crucial for the ongoing research and development of novel therapeutics targeting RIPK1-mediated diseases.

References

The Selectivity of Necrostatin-5: A Focused Inhibitor of Necroptosis with Undisclosed Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. Necrostatin-5 (Nec-5) has emerged as a potent and valuable tool for studying necroptosis, a form of regulated cell death. It is recognized as a selective and allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of this pathway. However, a comprehensive, publicly available profile of its cross-reactivity against a broad panel of kinases remains elusive, limiting a full assessment of its off-target effects.

This compound was identified through a phenotypic screen as a novel small-molecule inhibitor of necroptosis, structurally distinct from the more extensively characterized Necrostatin-1.[1] It effectively inhibits necroptosis in cellular assays with an EC50 of 240 nM in Jurkat cells.[2] The mechanism of action is attributed to the selective and allosteric inhibition of RIPK1.[2] Some sources describe this inhibition as "indirect," suggesting a mechanism that doesn't involve direct competition with ATP at the kinase's active site.[3]

Despite its utility in studying necroptosis, a critical gap in the understanding of this compound lies in its broader kinase selectivity. Extensive searches of the scientific literature and publicly available databases did not yield quantitative data from a comprehensive kinase profiling study. Such studies are essential for determining the half-maximal inhibitory concentrations (IC50s) against a panel of kinases, which would reveal potential off-target interactions. This lack of data prevents a direct comparison of this compound's activity against other kinases.

The Necroptosis Signaling Pathway

Necroptosis is a regulated form of necrosis that is initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1). The signaling cascade involves the sequential activation of several kinases, with RIPK1 playing a central role. Upon stimulation, RIPK1 is recruited to the receptor complex and, under conditions where caspase-8 is inhibited, it auto-phosphorylates and recruits RIPK3 to form a complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the formation of the necrosome and the downstream events of the necroptotic cascade.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (oligomer) MLKL->pMLKL Necrosome->MLKL Phosphorylation pMLKL->TNFR1 Translocation & Membrane Disruption Necrostatin5 This compound Necrostatin5->RIPK1 Inhibition

Caption: The necroptosis signaling pathway initiated by TNFR1, leading to the formation of the necrosome and MLKL-mediated cell death. This compound inhibits RIPK1, a key upstream kinase in this cascade.

Experimental Protocols

While specific kinase cross-reactivity data for this compound is unavailable, the general methodology for such an investigation would involve the following:

Kinase Profiling Assay (General Protocol)

Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.

Methodology:

  • Kinase Panel: A diverse panel of recombinant human kinases would be selected, representing different branches of the kinome.

  • Assay Format: A common method is a radiometric assay using [γ-³³P]ATP or a non-radioactive luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Each kinase is incubated with its specific substrate and a concentration range of this compound (typically from low nanomolar to high micromolar).

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate (or remaining ATP) is quantified.

  • Data Analysis: The percentage of kinase activity remaining at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and specific tool for the study of necroptosis through its targeted inhibition of RIPK1. However, the absence of comprehensive public data on its cross-reactivity with other kinases is a significant limitation for its broader application and interpretation of experimental results. Researchers using this compound should be aware of this knowledge gap and consider the possibility of off-target effects, particularly when observing phenotypes that are not readily explained by the inhibition of necroptosis. Further studies are required to fully elucidate the kinome-wide selectivity of this compound and solidify its standing as a highly specific chemical probe.

References

A Comparative Guide to the In Vivo Efficacy of Necroptosis Inhibitors: Necrostatin-5 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathophysiology of numerous diseases, including ischemic-reperfusion injury, neurodegenerative disorders, and inflammatory conditions. This has spurred the development of various inhibitors targeting key mediators of the necroptotic pathway. This guide provides an objective comparison of the in vivo efficacy of Necrostatin-5 (Nec-5), an indirect inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other prominent necroptosis inhibitors targeting RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). The information presented herein is collated from preclinical studies to aid researchers in selecting the most appropriate tool compounds for their in vivo investigations.

The Necroptosis Signaling Pathway and Points of Inhibition

Necroptosis is a lytic, pro-inflammatory mode of cell death. The canonical pathway is initiated by the activation of death receptors, such as the TNF receptor, leading to the formation of a signaling complex. When caspase-8 is inhibited or absent, RIPK1 and RIPK3 are recruited and phosphorylated, forming the necrosome. This complex then phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis.[1][2] Different inhibitors target distinct nodes in this pathway.

Necroptosis Signaling Pathway Necroptosis Signaling Pathway and Inhibitor Targets TNFR TNFR Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR->Complex_I TNFα binding RIPK1 RIPK1 Complex_I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome pMLKL p-MLKL (oligomerized) Necrosome->pMLKL Pore Membrane Pores pMLKL->Pore Translocation Cell_Death Necroptotic Cell Death Pore->Cell_Death Nec5 This compound Nec5->RIPK1 Indirect Inhibition Nec1 Necrostatin-1 / 1s Nec1->RIPK1 Direct Inhibition GSK872 GSK'872 GSK872->RIPK3 Direct Inhibition NSA Necrosulfonamide (NSA) NSA->MLKL Direct Inhibition InVivo_Experimental_Workflow General In Vivo Experimental Workflow for Necroptosis Inhibitors Animal_Model Disease Model Induction (e.g., Ischemia, Toxin Administration) Treatment Inhibitor Administration (e.g., Nec-5, Nec-1, GSK'872, NSA) Route: i.p., i.v., oral, etc. Dose: mg/kg Animal_Model->Treatment Monitoring Post-Treatment Monitoring (Behavioral tests, Imaging) Treatment->Monitoring Endpoint Endpoint Analysis (Tissue collection) Monitoring->Endpoint Histology Histological Analysis (Infarct size, Cell death staining) Endpoint->Histology Biochemistry Biochemical Analysis (Western blot for p-RIPK1/3, p-MLKL, Inflammatory markers) Endpoint->Biochemistry Functional Functional Outcome Assessment (e.g., Neurological score, Cardiac function) Endpoint->Functional

References

Specificity of Necrostatin-5 in Caspase-Independent Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Necrostatin-5 (Nec-5), a key inhibitor of caspase-independent cell death, with other widely used alternatives. The information presented is curated from experimental data to assist researchers in selecting the most appropriate tool compound for their studies on necroptosis and related signaling pathways.

Introduction to Necroptosis and its Inhibitors

Necroptosis is a regulated form of necrosis, a type of cell death that is independent of caspases, the key mediators of apoptosis. This pathway is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which culminate in the phosphorylation and activation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). The activation of MLKL leads to its oligomerization and translocation to the plasma membrane, resulting in membrane disruption and cell lysis.

Given the involvement of necroptosis in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury, the development of specific inhibitors for the key kinases in this pathway is of significant interest for both basic research and therapeutic applications. This guide focuses on this compound and compares its performance with other notable necroptosis inhibitors: Necrostatin-1, Necrostatin-7, and GSK'872.

Comparative Analysis of Necroptosis Inhibitors

The following table summarizes the key characteristics and quantitative data for this compound and its alternatives. The data has been compiled from various studies to provide a comparative overview of their potency and specificity.

InhibitorPrimary Target(s)Mechanism of ActionEC50 / IC50Off-Target Effects
This compound (Nec-5) RIPK1 (indirect)Indirectly inhibits RIPK1 kinase activity.EC50: 0.24 µM (TNF-α-induced necroptosis in FADD-deficient Jurkat cells)Limited data on broad kinase selectivity.
Necrostatin-1 (Nec-1) RIPK1Allosteric inhibitor of RIPK1 kinase activity.EC50: 490 nM (TNF-α-induced necroptosis)Indoleamine 2,3-dioxygenase (IDO).[1]
Necrostatin-1s (7-Cl-O-Nec-1) RIPK1A more stable and specific analog of Nec-1.Potency similar to or slightly better than Nec-1.Does not inhibit IDO, offering higher specificity than Nec-1.[1]
Necrostatin-7 (Nec-7) UnknownDoes not inhibit RIPK1 kinase.EC50: 10.6 µM (TNF-α-induced necroptosis in FADD-deficient Jurkat cells)Mechanism and off-targets are not well characterized.
GSK'872 RIPK3Potent and selective inhibitor of RIPK3 kinase activity.IC50: 1.3 nM (in vitro kinase assay)Highly selective for RIPK3 over RIPK1 and a broad panel of other kinases.[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 Caspase8 Caspase-8 Complex_I->Caspase8 can activate Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome activates RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL phosphorylates Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption translocates to & causes Necroptosis Necroptosis Membrane_Disruption->Necroptosis Caspase8->RIPK1 cleaves & inhibits Apoptosis Apoptosis Caspase8->Apoptosis Nec5 This compound Nec5->RIPK1 inhibits indirectly Nec1 Necrostatin-1 / 1s Nec1->RIPK1 inhibits GSK872 GSK'872 GSK872->RIPK3 inhibits

Caption: The necroptosis signaling pathway initiated by TNFα binding to its receptor, TNFR1.

Experimental_Workflow Start Start: Cell Culture (e.g., Jurkat, HT-29, L929) Induction Induce Necroptosis (e.g., TNFα + z-VAD-fmk) Start->Induction Treatment Treat with Inhibitors (Nec-5, Nec-1, GSK'872, etc.) Induction->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Viability Cell Viability Assay (e.g., CellTiter-Glo, LDH release) Endpoint->Viability WesternBlot Western Blot Analysis (p-RIPK1, p-RIPK3, p-MLKL) Endpoint->WesternBlot KinaseAssay In Vitro Kinase Assay (RIPK1 or RIPK3 activity) Endpoint->KinaseAssay

References

A Comparative Review of Necrostatin Compounds: Potency, Specificity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various necrostatin compounds, potent inhibitors of necroptosis. This review summarizes key experimental data on their efficacy, specificity, and provides detailed methodologies for essential assays, facilitating the selection of the most appropriate compound for research and therapeutic development.

Necroptosis, a form of regulated necrosis, is implicated in the pathophysiology of a growing number of human diseases, including ischemic injury, neurodegenerative disorders, and inflammatory conditions. The discovery of necrostatins, small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, has paved the way for targeted therapeutic interventions. This guide offers a comprehensive literature review comparing the performance of different necrostatin compounds.

Comparative Efficacy and Potency of Necrostatin Compounds

Necrostatin-1 (Nec-1) was the first-in-class inhibitor of RIPK1 to be identified.[1] Subsequent research has led to the development of several analogues with improved properties. The following tables summarize the quantitative data on the potency and efficacy of key necrostatin compounds.

CompoundTargetIC50 (in vitro kinase assay)EC50 (cellular necroptosis assay)Cell LineStimulusReference(s)
Necrostatin-1 (Nec-1) RIPK1~494 nM182 nM - 490 nMHuman Jurkat, 293TTNF-α[1][2][3]
Necrostatin-1s (Nec-1s) RIPK1~210 nM50 nMHuman JurkatTNF-α[2][3]
Necrostatin-1i (inactive) RIPK1>10 µM>10 µMHuman JurkatTNF-α[3][4]
Necrostatin-3 RIPK1-Potent inhibitorFADD-deficient JurkatTNF-α[1]
Necrostatin-5 RIPK1-Potent inhibitorFADD-deficient JurkatTNF-α[1][5]
Nec-a1 to Nec-a5 RIPK1-Significant inhibitionHT29TBZ[6]
Nec-a6 RIPK1-No effectHT29TBZ[6]

Table 1: Potency of Necrostatin Compounds in Inhibiting RIPK1 Kinase Activity and Cellular Necroptosis. IC50 values represent the concentration required to inhibit 50% of the in vitro kinase activity of RIPK1. EC50 values represent the concentration required to protect 50% of cells from necroptosis. TBZ (a combination of TNF-α, a SMAC mimetic, and z-VAD-FMK) is a potent inducer of necroptosis.

Specificity and Off-Target Effects

A critical aspect of any inhibitor is its specificity. While necrostatins primarily target RIPK1, some analogues exhibit off-target effects.

CompoundPrimary TargetKnown Off-TargetsKey CharacteristicsReference(s)
Necrostatin-1 (Nec-1) RIPK1Indoleamine 2,3-dioxygenase (IDO)Modestly potent, metabolically unstable.[4][7]
Necrostatin-1s (Nec-1s) RIPK1None identified in broad kinase screensMore potent and metabolically stable than Nec-1; does not inhibit IDO.[2][4][8]
Necrostatin-1i (inactive) RIPK1 (weakly)Indoleamine 2,3-dioxygenase (IDO)Often used as a negative control, but can inhibit RIPK1 and IDO at higher concentrations.[3][4]

Table 2: Specificity and Off-Target Effects of Key Necrostatin Compounds.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of necrostatins and the methods used to evaluate them, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for comparing these compounds.

Necroptosis_Pathway cluster_necroptosis Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Complex_IIa Complex IIa (TRADD, FADD, pro-caspase-8) Complex_I->Complex_IIa pRIPK1 pRIPK1 Complex_I->pRIPK1 de-ubiquitination NFkB NF-κB Survival RIPK1_ub->NFkB Caspase8_active Active Caspase-8 Complex_IIa->Caspase8_active Caspase8_active->RIPK1_ub cleaves Apoptosis Apoptosis Caspase8_active->Apoptosis Necrosome Necrosome (RIPK1-RIPK3) pRIPK3 pRIPK3 Necrosome->pRIPK3 pRIPK1->Necrosome MLKL MLKL pRIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization) MLKL->pMLKL Membrane_disruption Plasma Membrane Disruption pMLKL->Membrane_disruption Necrostatin Necrostatins (e.g., Nec-1, Nec-1s) Necrostatin->pRIPK1 inhibit RIPK3 RIPK3 RIPK3->Necrosome Experimental_Workflow start Start: Select Necrostatin Compounds for Comparison cell_culture Cell Culture (e.g., HT29, Jurkat) start->cell_culture kinase_assay In vitro RIPK1 Kinase Assay start->kinase_assay induce_necroptosis Induce Necroptosis (e.g., TNF-α + z-VAD-FMK) cell_culture->induce_necroptosis treat_compounds Treat with different concentrations of Necrostatin compounds induce_necroptosis->treat_compounds incubation Incubate for a defined period treat_compounds->incubation analysis Analysis incubation->analysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability_assay pi_staining Propidium Iodide Staining & Flow Cytometry analysis->pi_staining western_blot Western Blot for pRIPK1, pRIPK3, pMLKL analysis->western_blot data_analysis Data Analysis and Comparison (EC50/IC50 determination) viability_assay->data_analysis pi_staining->data_analysis western_blot->data_analysis kinase_assay->data_analysis end End: Comparative Assessment data_analysis->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrostatin-5
Reactant of Route 2
Reactant of Route 2
Necrostatin-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.